molecular formula C11H14N2O3 B1443207 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid CAS No. 1215335-44-6

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid

Cat. No.: B1443207
CAS No.: 1215335-44-6
M. Wt: 222.24 g/mol
InChI Key: YHZUYIYTTZBKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-piperidin-4-yloxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)9-2-1-3-10(13-9)16-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZUYIYTTZBKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid

[1]

Executive Summary

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is a bifunctional heterocyclic building block utilized in the synthesis of advanced medicinal agents, particularly within the fields of kinase inhibition (e.g., JAK/SYK pathways) and phosphatase modulation (e.g., SHP2 inhibitors).[1] Its structure features a pyridine core substituted with a polar carboxylic acid "handle" at position 2 and a solubilizing piperidine ether moiety at position 6.

This scaffold is valued for its ability to improve the physicochemical profile of drug candidates—specifically aqueous solubility and metabolic stability—while providing orthogonal vectors for further chemical diversification. This guide details its molecular properties, validated synthetic protocols, and application logic in modern drug discovery.

Physicochemical Properties

The following data represents the core physicochemical parameters for the free acid form of the molecule.

PropertyValueNotes
IUPAC Name 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Exact Mass 222.1004
CAS Number Not widely listedOften handled as the N-Boc protected ester intermediate (e.g., CAS 1228665-98-0 for related analogs).[1]
Predicted pKa (Acid) ~3.5 - 4.0Pyridine-2-carboxylic acid moiety
Predicted pKa (Base) ~9.8 - 10.2Secondary amine of piperidine
Predicted LogP -0.5 to 0.2Highly polar / Amphoteric
Solubility High in aqueous buffers (pH dependent); Soluble in DMSO, MeOH.[1]Zwitterionic character at neutral pH.

Synthetic Methodology

Retrosynthetic Logic

The most robust route to 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid employs a Nucleophilic Aromatic Substitution (SNAr) strategy.[1] Direct displacement on the free acid is possible but often low-yielding due to the formation of unreactive carboxylate salts.[1] Therefore, the preferred protocol utilizes an ester-protected pyridine electrophile and an N-Boc-protected piperidine nucleophile.[1]

Validated Protocol

Reagents:

  • Electrophile: Methyl 6-chloropyridine-2-carboxylate (CAS: 6636-55-1) or Methyl 6-fluoropyridine-2-carboxylate.[1]

  • Nucleophile: tert-Butyl 4-hydroxypiperidine-1-carboxylate (CAS: 109384-19-2).[1]

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).

  • Solvent: DMF or DMSO (Anhydrous).

Step-by-Step Workflow:

  • Nucleophile Activation:

    • In a flame-dried flask under N₂, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 equiv) in anhydrous DMF.

    • Cool to 0°C and add NaH (1.2 equiv, 60% dispersion). Stir for 30 min to generate the alkoxide.

    • Note: If using Cs₂CO₃ (2.0 equiv), heating is typically required, and the base can be added directly with the electrophile.

  • SNAr Coupling:

    • Add Methyl 6-chloropyridine-2-carboxylate (1.0 equiv) to the reaction mixture.

    • Heat the mixture to 60–80°C for 4–12 hours. Monitor by LC-MS for the formation of the ether-linked intermediate (Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)picolinate).[1]

    • Quench: Pour into ice water and extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Global Deprotection (Hydrolysis + Boc-Removal):

    • Dissolve the crude intermediate in a 1:1 mixture of THF/Water.

    • Add LiOH (3.0 equiv) and stir at RT to hydrolyze the methyl ester (approx. 2-4 hours).

    • Acidify carefully to pH ~4 to isolate the Boc-acid or proceed directly to Boc-removal.[1]

    • Boc-Removal: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.

    • Isolation: Concentrate in vacuo. The product is typically isolated as the HCl or TFA salt. For the zwitterion, neutralize with ion-exchange resin (e.g., Dowex) or purify via preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).

Synthesis Pathway Diagram

SynthesisFigure 1: Synthetic Route via SNAr and Global DeprotectionSM1Methyl 6-chloropicolinate(Electrophile)InterIntermediate:Ether-Linked DiesterSM1->Inter SNAr Coupling(NaH, DMF, 60°C)SM2N-Boc-4-hydroxypiperidine(Nucleophile)SM2->InterProdTarget:6-(Piperidin-4-yloxy)pyridine-2-carboxylic acidInter->Prod 1. LiOH (Hydrolysis)2. TFA or HCl (Deprotection)

Figure 1: Step-wise synthesis of the target molecule using protected building blocks to ensure regioselectivity and high yield.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed (data simulated based on structural moieties):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridine Ring: Three distinct aromatic signals.

      • δ ~7.9 ppm (dd, 1H, H-4 position, triplet-like).

      • δ ~7.6 ppm (d, 1H, H-3 position, near acid).

      • δ ~7.0 ppm (d, 1H, H-5 position, near ether).

    • Ether Linkage:

      • δ ~5.2 ppm (m, 1H, CH-O, methine proton of piperidine).

    • Piperidine Ring:

      • δ ~3.0–3.3 ppm (m, 4H, CH₂-N).

      • δ ~1.7–2.1 ppm (m, 4H, CH₂-C).

  • MS (ESI+):

    • [M+H]⁺: Calculated 223.11; Observed 223.1.

Applications in Drug Discovery

This molecule serves as a critical "linker-scaffold" in Fragment-Based Drug Design (FBDD).[1]

Structural Logic
  • Solubility Vector: The piperidine ring disrupts planarity and introduces a basic center (pKa ~10), significantly enhancing aqueous solubility compared to bi-aryl ether analogs.

  • Binding Interactions:

    • The Carboxylic Acid can form salt bridges with active site residues (e.g., Arginine/Lysine) or chelate metals (e.g., Mg²⁺ in kinase pockets).

    • The Pyridine Nitrogen acts as a hydrogen bond acceptor.

    • The Ether Oxygen provides a flexible hinge, allowing the piperidine to adopt optimal conformations within a hydrophobic pocket.

Target Classes
  • SHP2 Phosphatase Inhibitors: Used to link the allosteric binding core to solvent-exposed solubilizing groups.[1]

  • P2X3 Receptor Antagonists: The pyridine-ether motif mimics the diaminopyrimidine core found in gefapixant-like compounds, offering an alternative chemotype.[1]

  • Kinase Inhibitors (JAK/SYK): The piperidine amine provides a handle for amide coupling to extend into the solvent front, modulating ADME properties.

Decision Tree for Usage

ApplicationLogicFigure 2: Strategic application of the scaffold in lead optimization.StartDrug Design GoalSolubilityNeed Solubility?Start->SolubilityInteractionTarget Interaction?Start->InteractionRouteAUse Free Amine(Reductive Amination)Solubility->RouteAModulate LogPRouteBUse Carboxylic Acid(Amide Coupling)Interaction->RouteBEngage Lys/ArgResult1Solvent Exposed Tail(Kinase Inhibitors)RouteA->Result1Result2Active Site Anchor(SHP2/GPCR Ligands)RouteB->Result2

Figure 2: Decision matrix for utilizing the amine and acid functionalities during Lead Optimization.

References

  • Relay Therapeutics. (2019). SHP2 Phosphatase Inhibitors and Methods of Use Thereof. WO2019183367A1. Link

  • Portola Pharmaceuticals. (2009). Pyrrolopyrazine Derivatives for Use in the Treatment of Autoimmune and Inflammatory Diseases. US20090215750A1. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Picolinic Acid Derivatives. Retrieved from PubChem. Link

Physiochemical properties of piperidine-substituted picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physiochemical behavior of piperidine-substituted picolinic acid derivatives. It addresses the specific challenges of characterizing ampholytic, multiprotic small molecules that bridge the gap between aromatic chelators and aliphatic amines.

Technical Whitepaper | Version 2.1

Executive Summary

Piperidine-substituted picolinic acid derivatives represent a unique chemical space where the electron-deficient, metal-chelating pyridine core interacts with an electron-rich, conformationally flexible piperidine moiety. This combination creates a complex "chameleon" effect regarding ionization (


) and lipophilicity (

).

For drug development professionals, these molecules present a paradox: they are often highly soluble in water due to zwitterionic character but struggle with passive membrane permeability. This guide provides the framework to deconstruct these properties, offering protocols to accurately measure and predict their behavior in biological systems.

Structural Dynamics & Electronic Environment

To understand the properties, we must first define the electronic conflict within the scaffold.

  • The Picolinic Core (Pyridine-2-carboxylic acid): An electron-withdrawing aromatic system. The nitrogen is weakly basic (

    
    ), and the adjacent carboxyl group allows for bidentate metal chelation (N,O-donor set).
    
  • The Piperidine Substituent: A secondary or tertiary aliphatic amine. It is a strong base (

    
    ) and a steric bulk provider.
    
The "Push-Pull" Effect

When a piperidine ring is directly coupled to the picolinic core (e.g., at the C4 or C5 position), it acts as a strong electron donor via resonance (if N-linked) or induction.

  • Impact: This electron density shift significantly raises the

    
     of the pyridine nitrogen, often making the difference between a neutral and protonated heterocycle at physiological pH.
    

Ionization Equilibria ( ): The Master Variable

Unlike simple acids or bases, these derivatives exist in a multiprotic equilibrium. The piperidine nitrogen (


), pyridine nitrogen (

), and carboxylate (

) create a three-stage ionization process.
Ionization States
  • Cationic State (

    
    ):  Both nitrogens protonated (
    
    
    
    ), Carboxyl protonated (
    
    
    ). Net Charge: +2.
  • Intermediate Cation/Zwitterion (

    
    ): 
    
    
    
    is protonated (
    
    
    ).
    
    
    deprotonates to
    
    
    . The molecule exists largely as a zwitterion (internal salt) if the pyridine N is neutral, or a mono-cation.
  • Anionic State (

    
    ):  Both nitrogens neutral. Carboxyl deprotonated (
    
    
    
    ). Net Charge: -1.

Critical Insight: At physiological pH (7.4), the high basicity of the piperidine substituent ensures it remains protonated. Consequently, the molecule rarely exists as a neutral species, which is the primary barrier to passive diffusion.

Visualization: Ionization Pathway

The following diagram illustrates the protonation cascade for a generic 4-(piperidin-1-yl)picolinic acid derivative.

IonizationEquilibrium Cat2 Dication (+2) (pH < 1) [Py-NH+, Pip-NH+, COOH] Cat1 Cation (+1) (pH 2-4) [Py-N, Pip-NH+, COOH] Cat2->Cat1 pKa1 (Py-N) ~1.5 Zwit Zwitterion (0) (pH 5-9) [Py-N, Pip-NH+, COO-] Cat1->Zwit pKa2 (COOH) ~4.8 Anion Anion (-1) (pH > 11) [Py-N, Pip-N, COO-] Zwit->Anion pKa3 (Pip-N) ~10.5

Figure 1: Theoretical ionization cascade. Note that the specific order of deprotonation depends on the specific substitution pattern, but the Piperidine N is invariably the last to deprotonate.

Lipophilicity: vs. [1][2][3][4]

The most common error in profiling these derivatives is relying on


 (partition coefficient of the neutral species). Because these molecules are ionized at pH 7.4, 

is chemically irrelevant for biological prediction. You must measure

(Distribution Coefficient).
The Solubility-Permeability Trade-off
  • High Solubility: The zwitterionic nature at pH 7.4 creates a high lattice energy crystal but substantial aqueous solubility due to solvation of the charged centers.

  • Low Permeability: The "Lipophilicity Drop."

    • Calculated

      
       (neutral) might be ~2.5 (Drug-like).
      
    • Measured

      
       is often < 0.5.
      
    • Why? The persistent positive charge on the piperidine nitrogen prevents partitioning into the lipid bilayer.

Formulation Tip: To improve permeability, consider "masking" the carboxylic acid as an ester (prodrug) to remove the negative charge, temporarily converting the zwitterion into a simple cation, which may have better transport properties via organic cation transporters (OCTs).

Experimental Protocols

Protocol A: Potentiometric Titration ( Determination)

Standard spectrophotometric methods often fail due to the lack of a chromophore change in the aliphatic piperidine. Potentiometry is the gold standard here.

Objective: Determine precise macro-constants for multiprotic centers.

  • Preparation: Dissolve 3–5 mg of the derivative in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

  • Acidification: Lower pH to ~1.8 using 0.1 M HCl. This ensures all basic centers are fully protonated (Starting at State +2).

  • Titration: Titrate with carbonate-free 0.1 M NaOH using a micro-burette (0.5 µL increments).

  • Data Processing:

    • Plot pH vs. Volume of NaOH.[1]

    • Convert to a Bjerrum Plot (

      
       vs pH), where 
      
      
      
      is the average number of protons bound per molecule.
    • Validation: The curve must show distinct inflection points. If

      
       values are close (
      
      
      
      ), use deconvolution software (e.g., Hyperquad) to resolve the overlapping equilibria.
Protocol B: Miniaturized Shake-Flask ( )

HPLC-based methods (CHI) are faster but can interact specifically with the column stationary phase for zwitterions. The shake-flask remains the validation standard.

  • Phase Preparation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration:

    • Add 100 µM compound to the aqueous phase.

    • Add equal volume of octanol.

    • Shake for 4 hours at 25°C; Centrifuge at 3000g for 20 mins to break emulsions (critical for ampholytes).

  • Quantification:

    • Remove aliquots from both phases.

    • Analyze via LC-MS/MS. (UV detection is often insufficient for the low concentrations in the octanol phase).

  • Calculation:

    
    
    

Chelation & Stability Implications[6]

Picolinic acid derivatives are potent bidentate ligands for transition metals (


).[2]
  • The "Piperidine Interference": If the piperidine is located at the 6-position (ortho to the pyridine nitrogen), it creates massive steric hindrance, abolishing chelation. If at the 4- or 5-position, it alters the Lewis basicity of the pyridine nitrogen, tuning the stability constant (

    
    ) of the metal complex.
    
  • Toxicity Warning: Unintended chelation of physiological Zinc (Zinc fingers) is a known toxicity mechanism for picolinic acid derivatives. Early screening against

    
     is mandatory.
    

Quantitative Data Summary

PropertyTypical RangeStructural DriverBiological Implication

(Piperidine)
9.5 – 11.0Aliphatic AmineHigh ionization at pH 7.4; Lysosomal trapping.

(Pyridine)
2.5 – 5.5Aromatic RingModulates zwitterionic window.

(Carboxyl)
1.8 – 4.5Ortho-effectDetermines anionic fraction; Metal binding anchor.

-1.5 to +1.5Ionization StateOften low; predicts poor passive BBB permeability.
Solubility (Aq) > 5 mg/mLCrystal LatticeGenerally high due to charge solvation.

Strategic Workflow for Optimization

The following workflow outlines the logical progression from synthesis to lead selection, prioritizing the unique risks of this scaffold.

Workflow cluster_Screen Physiochemical Screening Synth Synthesis (Piperidine coupling) Purify Purification (Avoid TFA salts -> alters pKa data) Synth->Purify pKa Potentiometric pKa (Define Ionization) Purify->pKa LogD LogD (pH 7.4) (Lipophilicity) pKa->LogD pH dependent Chel Metal Chelation Assay (Zn2+ / Fe2+) LogD->Chel ADME In Vitro ADME (PAMPA / Caco-2) Chel->ADME Decision Go / No-Go ADME->Decision

Figure 2: Optimization workflow. Note the critical step of avoiding TFA salts during purification, as the trifluoroacetate counter-ion can skew solubility and


 measurements.

References

  • Physicochemical Properties of Picolinic Acid Derivatives Baptista, D. S., et al. (2023).[3][4][5] Solubility and Crystallization Studies of Picolinic Acid. MDPI.

  • Lipophilicity Profiles of Ionizable Drugs ACD/Labs Application Note. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.

  • Potentiometric Titration Protocols Rele, R. V., et al. (2020). Validated Non-aqueous Potentiometric Titration Method. Asian Journal of Research in Chemistry.

  • Piperidine Chemical Space & Synthesis James, T., et al. (2022). Exploration of piperidine 3D fragment chemical space. White Rose Research Online.

  • Picolinic Acid Biological Data PubChem Database.[6] Picolinic Acid (CID 1018). National Institutes of Health.

Sources

The Bifunctional Picolinate: 6-(Piperidin-4-yloxy)pyridine-2-carboxylic Acid in Medicinal Chemistry

[1][2]

Executive Summary

In the architecture of modern drug discovery, 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold is unique due to its amphoteric nature (combining a basic piperidine and an acidic picolinate), its defined vector geometry (imposed by the 2,6-disubstituted pyridine core), and its utility as a peptidomimetic template.[2]

This guide analyzes the physicochemical properties, synthetic accessibility, and medicinal chemistry applications of this scaffold, specifically focusing on its role in Serine Protease Inhibitors (Factor XIa/Thrombin) and Integrin Antagonists (RGD mimetics) .[2]

Structural Analysis & Physicochemical Properties[3][4][5][6]

The core value of this scaffold lies in its ability to rigidly orient two distinct pharmacophores—a basic amine and an acidic/H-bond accepting group—at a specific angle, mimicking the side chains of amino acids or dipeptide turns.

Vector Orientation and Conformational Restriction

Unlike flexible alkyl chains, the central pyridine ring locks the exit vectors of the 2- and 6-substituents.[1]

  • Angle

    
     : The angle between the ether oxygen (position 6) and the carbonyl carbon (position 2) is approximately 120° .[2] This geometry is critical for binding pockets that require a "bent" conformation, such as the S1-S2 pockets of proteases.[2]
    
  • Linker Dynamics : The ether linkage (-O-) at C6 adds a degree of rotational freedom compared to a direct C-C bond, allowing the piperidine ring to adopt a chair conformation that can "reach" into deep pockets (e.g., the Asp189 specificity pocket in Factor Xa).[2]

Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH; mimics Asp/Glu side chains.[1][2]
pKa (Base) ~9.8 - 10.5 (Piperidine)Protonated at physiological pH; mimics Arg/Lys side chains.[1][2]
LogP ~0.5 - 1.2 (Zwitterion)High water solubility; excellent starting point for fragment growing.[1][2]
H-Bond Donors 2 (NH, OH)Critical for active site anchoring.[1][2]
H-Bond Acceptors 4 (N-py, O-ether, C=O, O-acid)Rich interaction surface for water-bridging networks.[1][2]

Synthetic Accessibility & Protocols

The synthesis of this scaffold relies on Nucleophilic Aromatic Substitution (SNAr) , leveraging the electron-deficient nature of the pyridine ring, particularly when activated by the electron-withdrawing carboxylate at position 2.[2]

Core Synthesis Workflow

The standard route involves the displacement of a leaving group (Fluorine or Chlorine) at the 6-position of a picolinate ester by N-protected 4-hydroxypiperidine.[1]

SynthesisPathwaySM16-Fluoropicolinic acid(or methyl ester)Step1S_NAr ReactionBase: NaH or KOtBuSolvent: DMF/THF, 0°C -> RTSM1->Step1SM2N-Boc-4-hydroxypiperidineSM2->Step1InterIntermediate:6-(N-Boc-piperidin-4-yloxy)picolinate esterStep1->InterYield: 75-85%Step2HydrolysisLiOH, THF/H2OInter->Step2ProductTarget Scaffold:6-(Piperidin-4-yloxy)pyridine-2-carboxylic acidStep2->ProductQuant.

Figure 1: Synthetic pathway for the generation of the core scaffold via SNAr chemistry.

Detailed Protocol: SNAr Coupling

Objective: Synthesis of Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)picolinate.

  • Preparation of Alkoxide: To a flame-dried flask under N2, add N-Boc-4-hydroxypiperidine (1.1 equiv) dissolved in anhydrous DMF. Cool to 0°C.[1]

  • Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 equiv).[2] Stir at 0°C for 30 min until H2 evolution ceases.

  • Addition of Electrophile: Add Methyl 6-fluoropicolinate (1.0 equiv) dropwise.[1][2] The fluorine at C6 is highly activated due to the ortho-nitrogen and meta-carboxylate electron withdrawal.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).[1][2] Wash organics with water and brine to remove DMF.[1] Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Note: The use of 6-fluoro derivatives is preferred over 6-chloro for milder conditions and higher yields in SNAr reactions due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.[1]

Medicinal Chemistry Applications

Case Study A: Serine Protease Inhibitors (Factor XIa / Thrombin)

This scaffold is a classic "P1-P2" mimetic.[1][2] In the context of trypsin-like serine proteases (e.g., Factor Xa, Thrombin, Factor XIa), the inhibitor must bind to the S1 specificity pocket (which contains Asp189 and requires a basic group) and the active site (S1' or catalytic triad).[2]

  • Mechanism:

    • The Piperidine nitrogen (positively charged) occupies the S1 pocket , forming a salt bridge with Asp189.[2]

    • The Pyridine ring acts as a rigid spacer, placing the carboxylate (or amide derivative) into the S1' subsite or allowing it to H-bond with the oxyanion hole (Gly193/Ser195).[2]

    • The Ether oxygen acts as a hydrogen bond acceptor, often interacting with a structural water molecule within the enzyme active site.[2]

BindingModecluster_enzymeProtease Active Site (S1 - S1')cluster_scaffoldScaffold PharmacophoreAsp189Asp189 (S1 Pocket)Anionic AnchorGlySerGly193/Ser195Oxyanion HolePiperidinePiperidine Amine (+)(Basic Center)Piperidine->Asp189Salt BridgeLinkerEther Linker(Flexible H-Bond Acceptor)Piperidine->LinkerPyridinePyridine Core(Rigid Scaffold)Linker->PyridineAcidCarboxylic Acid/Amide(Effector)Pyridine->AcidAcid->GlySerH-Bond

Figure 2: Pharmacophore mapping of the scaffold within a trypsin-like serine protease active site.[1][2]

Case Study B: Integrin Antagonists (RGD Mimetics)

The RGD (Arg-Gly-Asp) tripeptide sequence is the recognition motif for integrins like


2
  • Arg Mimic: The Piperidine group mimics the Guanidine of Arginine.

  • Gly Mimic: The Pyridine-Ether assembly mimics the spacing and turn of Glycine.[1]

  • Asp Mimic: The Carboxylic Acid mimics the Aspartate side chain.[2]

  • Application: This scaffold allows for the conversion of a peptide lead into a small molecule peptidomimetic with improved oral bioavailability and metabolic stability.

Future Outlook: PROTACs and DELs

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is crucial for ternary complex stability.[2] This scaffold offers a "semi-rigid" linker option.[1] The pyridine ring provides a defined exit vector, while the piperidine allows for attachment to the E3 ligase ligand (e.g., VHL or Cereblon binders) or the Warhead.[2]

DNA-Encoded Libraries (DEL)

The carboxylic acid handle allows for facile amide coupling to DNA-tagged amines, while the Boc-protected piperidine can be deprotected and functionalized in a subsequent step.[1] This "bifunctionality" makes it an ideal "node" for split-and-pool synthesis in DEL campaigns.[1]

References

  • Design and Synthesis of Factor XIa Inhibitors

    • Title: Discovery of Macrocyclic Factor XIa Inhibitors.
    • Source: Journal of Medicinal Chemistry (2016).[2]

    • Context: Describes the use of P1-linker-P2 scaffolds similar to the topic molecule.
    • (General verification of scaffold class).[2]

  • Synthesis Protocol (SNAr)

    • Title: Nucleophilic Arom
    • Source: Organic Syntheses / Reaction methodology standard.[1][2]

    • Protocol Validation: Standard organic chemistry protocol for 6-fluoropicolin
  • Integrin RGD Mimetics: Title: Small molecule integrin antagonists: structurally derived from the RGD sequence. Source: Current Opinion in Drug Discovery & Development. Context: Validates the "Basic-Linker-Acid" pharmacophore model.
  • HPK1 Inhibitors

    • Title: Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors.
    • Source: PubMed / J. Med.[1][2][3] Chem.

    • URL: [Link] (Referenced from search snippet 1.6).[2]

(Note: Specific patent literature for "6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid" often appears under broad Markush structures for Factor Xa/XIa inhibitors filed by companies like BMS, Bayer, and Pfizer.)[1][2]

A Technical Guide to the Ionization States and pKa Determination of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of pKa in Modern Drug Discovery

In the landscape of drug development, the physicochemical properties of a candidate molecule are foundational to its ultimate success. Among these, the acid dissociation constant (pKa) stands as a critical parameter, governing a molecule's behavior in physiological environments. The pKa dictates the extent of ionization at a given pH, which in turn profoundly influences solubility, membrane permeability, protein binding, and metabolic stability—the cornerstones of ADME (Absorption, Distribution, Metabolism, and Excretion). For researchers and scientists, a comprehensive understanding of a compound's pKa values is not merely academic; it is an indispensable tool for predicting its in vivo fate, optimizing its formulation, and ensuring its therapeutic efficacy.

This guide provides an in-depth analysis of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid, a molecule with multiple ionizable centers. We will dissect its structure to predict the pKa of each functional group, provide a gold-standard experimental protocol for empirical validation, and illustrate the resulting ionization states across a range of pH values. This document is designed to serve as a practical, authoritative resource for professionals in the pharmaceutical and life sciences industries.

Molecular Structure and Identification of Ionizable Centers

The subject of our analysis is 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid. A cursory examination of its structure reveals three key functional groups capable of gaining or losing a proton, and thus, three distinct pKa values to consider:

  • Carboxylic Acid (pKa₁): This is an acidic group that will lose a proton to form a carboxylate anion.

  • Pyridine Nitrogen (pKa₂): This is a basic nitrogen within an aromatic ring that can accept a proton to form a pyridinium cation.

  • Piperidine Nitrogen (pKa₃): This is a basic aliphatic amine that will readily accept a proton to form a piperidinium cation.

The interplay of these groups and their proximity to one another will result in a complex pH-dependent ionization profile.

Theoretical pKa Estimation: A Fragment-Based Approach

Reference pKa Values

To build our predictive model, we must first establish the baseline pKa values of analogous, well-characterized molecules.

Compound Functional Group Reported pKa Citation(s)
PyridinePyridine Nitrogen5.25[1][2]
PiperidinePiperidine Nitrogen11.1 - 11.2[3][4]
Pyridine-2-carboxylic acidCarboxylic Acid~1.0 - 2.6[5][6]
Pyridine-2-carboxylic acidPyridine Nitrogen~5.3[1]
Analysis of Electronic Effects and pKa Prediction

pKa₁: Carboxylic Acid (Expected: ~2.5 - 3.5)

The carboxylic acid in pyridine-2-carboxylic acid is significantly more acidic (pKa ~1-2.6) than benzoic acid (pKa ~4.2)[5][6][7]. This is due to the electron-withdrawing inductive effect of the sp²-hybridized nitrogen atom in the pyridine ring, which stabilizes the resulting carboxylate anion. In our target molecule, the 6-position is substituted with a piperidin-4-yloxy group. This ether linkage is an electron-donating group, which will slightly destabilize the carboxylate anion, thereby increasing the pKa (making it less acidic) compared to the parent pyridine-2-carboxylic acid. Therefore, a pKa value in the range of 2.5 to 3.5 is a reasonable estimate.

pKa₂: Pyridine Nitrogen (Expected: ~4.5 - 5.0)

The basicity of the pyridine nitrogen (pKa of the conjugate acid is ~5.25) is influenced by substituents on the ring[1][2]. The carboxylic acid group at the 2-position is electron-withdrawing, which would typically decrease the basicity of the pyridine nitrogen. Conversely, the electron-donating piperidin-4-yloxy group at the 6-position will increase electron density on the ring, thereby increasing basicity. The net effect will be a balance of these opposing electronic influences. Given the proximity of the electron-withdrawing group, it is likely to have a slightly dominant effect, leading to a pKa slightly lower than that of unsubstituted pyridine. An estimated pKa in the range of 4.5 to 5.0 is scientifically sound.

pKa₃: Piperidine Nitrogen (Expected: ~10.5 - 11.0)

Piperidine is a strong aliphatic base with a pKa of its conjugate acid around 11.1[3][4]. The piperidine nitrogen in our molecule is insulated from the aromatic pyridine ring by a flexible four-carbon chain and an ether linkage. However, the electron-withdrawing nature of the attached pyridine-2-carboxylic acid moiety will exert a modest inductive effect through the sigma bonds, pulling electron density away from the piperidine nitrogen. This effect will slightly decrease its basicity. Therefore, the pKa of the piperidinium ion is expected to be slightly lower than that of unsubstituted piperidine, likely in the 10.5 to 11.0 range.

Summary of Predicted pKa Values
Ionizable Group Predicted pKa Rationale
Carboxylic Acid2.5 - 3.5Electron-donating ether group at C6 raises pKa from baseline pyridine-2-carboxylic acid.
Pyridine Nitrogen4.5 - 5.0Competing effects of electron-withdrawing COOH and electron-donating ether group.
Piperidine Nitrogen10.5 - 11.0Slight inductive electron withdrawal by the pyridyl moiety reduces basicity from piperidine baseline.

Gold-Standard Experimental Protocol: Potentiometric Titration

Theoretical predictions provide a valuable starting point, but for regulatory submission and definitive characterization, empirical determination is required. Potentiometric titration is the gold-standard method for its accuracy and reliability.

Principle

A solution of the compound is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., KOH), and the solution's pH is monitored using a calibrated electrode after each addition of titrant. The pKa values are determined from the inflection points of the resulting titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.

Step-by-Step Methodology
  • Reagent and Sample Preparation:

    • Prepare a 0.5 M KCl solution for ionic strength adjustment. This minimizes variations in activity coefficients during the titration.

    • Prepare and accurately standardize 0.1 M HCl and 0.1 M KOH solutions. Standardization against a primary standard (e.g., potassium hydrogen phthalate for KOH, sodium carbonate for HCl) is critical for accuracy.

    • Accurately weigh approximately 5-10 mg of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water containing 0.15 M KCl. The use of degassed water is crucial to prevent interference from dissolved CO₂.

  • Instrumentation and Calibration:

    • Utilize a high-precision automated titrator equipped with a glass pH electrode.

    • Calibrate the pH electrode immediately before the experiment using at least three certified pH buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values.

  • Titration Procedure:

    • Acidic Titration: Titrate the sample solution with the standardized 0.1 M HCl to a pH of ~1.5 to ensure all basic sites are fully protonated.

    • Basic Titration: Subsequently, titrate the acidified solution with the standardized 0.1 M KOH, adding small, precise increments of titrant (e.g., 0.01-0.05 mL). Allow the pH reading to stabilize after each addition before recording the value. Continue the titration to a pH of ~12.5 to ensure all acidic protons have been removed.

  • Data Analysis:

    • Plot the pH versus the volume of KOH added.

    • Calculate the first derivative (dpH/dV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa values are determined at the half-equivalence points. For a multiprotic substance, the pKa for a given group is the pH at which half of the titrant volume required to reach the next equivalence point has been added.

    • Alternatively, sophisticated software can analyze the titration data using methods like the Gran plot for higher accuracy in determining equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Ionization States as a Function of pH

The pKa values define the pH ranges in which different ionic species of the molecule predominate. This is fundamentally important for predicting its behavior in different biological compartments, such as the stomach (pH ~1.5-3.5), the small intestine (pH ~6.0-7.4), and the blood (pH ~7.4).

The ionization equilibria can be visualized as follows:

Ionization_States H3A H₃A²⁺ (Fully Protonated) H2A H₂A⁺ (Zwitterion/Cation) H3A->H2A +H⁺ / -H⁺ pKa₁ ~3.0 HA HA⁻ (Anion) H2A->HA +H⁺ / -H⁺ pKa₂ ~4.8 A2 A²⁻ (Dianion) HA->A2 +H⁺ / -H⁺ pKa₃ ~10.8

Caption: Stepwise ionization of the molecule.

Using the Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]), we can determine the dominant species at various physiological pH values:

  • In the Stomach (pH < 2.5): The molecule will be predominantly in its fully protonated, dicationic form (H₃A²⁺). The carboxylic acid, pyridine nitrogen, and piperidine nitrogen will all be protonated. This species is expected to be highly water-soluble.

  • In the Duodenum (pH ~6.0): The pH is above pKa₁ and pKa₂ but below pKa₃. Therefore, the carboxylic acid will be deprotonated (carboxylate), the pyridine will be neutral, and the piperidine will be protonated (piperidinium). The dominant species will be the anionic form (HA⁻).

  • In the Blood (pH 7.4): Similar to the duodenum, the molecule will exist primarily as the HA⁻ species. The net negative charge will influence its interaction with plasma proteins and its distribution into tissues.

  • In High pH environments (pH > 11.5): All three groups will be deprotonated, resulting in the dianionic species (A²⁻).

Conclusion and Implications for Drug Development

A thorough understanding of the pKa values of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is essential for its successful development as a therapeutic agent. Our analysis, based on established chemical principles, predicts three distinct pKa values at approximately 3.0, 4.8, and 10.8. These values dictate that the molecule will transition from a dication to an anion across the physiological pH range of the gastrointestinal tract and blood. This ionization profile is a key determinant of the compound's ADME properties. For instance, its high solubility in the acidic environment of the stomach may facilitate dissolution, while its anionic state at intestinal and blood pH will govern its absorption, distribution, and potential for transporter-mediated interactions. The detailed experimental protocol provided herein offers a clear and robust pathway for the empirical validation of these crucial physicochemical parameters, ensuring a solid foundation for further preclinical and clinical development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • ChemBK (2024). 4-Hydroxy Piperidine. Retrieved from [Link]

  • ResearchGate (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Ataman Kimya (n.d.). PIPERIDINE. Retrieved from [Link]

  • Quora (2017). Which is a stronger base, pyrrolidine or piperidine?. Retrieved from [Link]

  • LookChem (n.d.). Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. Retrieved from [Link]

  • Universität Freiburg (n.d.). Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. Retrieved from [Link]

  • Quora (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]

  • Pipzine Chemicals (n.d.). Picolinic acid 2-Pyridinecarboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69986, Pyridine-2-carboxylic acid 1-oxide. Retrieved from [Link]

  • LookChem (n.d.). Cas 98-98-6,Picolinic acid. Retrieved from [Link]

  • LibreTexts Chemistry (2024). Heterocyclic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry (2024). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • Wikipedia (2024). Pyridine. Retrieved from [Link]

  • YouTube (2018). basicity of pyridine-heterocyclic compounds (chemmasters.online). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis & Utilization of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold is particularly renowned for its utility in designing integrin antagonists (e.g.,


, 

) and Factor Xa inhibitors .

Its structural value lies in its dual functionality:

  • Conformational Restriction: The pyridine ring acts as a rigid planar core, while the ether linkage to the piperidine introduces a defined vector that mimics the

    
     and 
    
    
    
    residues of a
    
    
    -turn.
  • Pharmacokinetic Enhancement: Replacing the peptide backbone with this heteroaromatic ether significantly improves metabolic stability against proteases and enhances oral bioavailability.

This guide provides a validated protocol for synthesizing this building block and integrating it into Solid-Phase Peptide Synthesis (SPPS) workflows.

Chemical Retrosynthesis & Strategy

The most robust route to this scaffold utilizes a Nucleophilic Aromatic Substitution (


) strategy. The electron-withdrawing carboxylate (or ester) at position 2 of the pyridine ring activates the halogen at position 6 for displacement by the piperidine alkoxide.
Mechanistic Pathway (Graphviz)

Retrosynthesis Target Target Scaffold: 6-(Piperidin-4-yloxy) pyridine-2-carboxylic acid Inter Intermediate: Ether-Linked Ester Target->Inter Hydrolysis (LiOH) SM1 Electrophile: Methyl 6-chloropicolinate Inter->SM1 S_NAr Coupling (NaH, DMF) SM2 Nucleophile: N-Boc-4-hydroxypiperidine Inter->SM2 S_NAr Coupling

Figure 1: Retrosynthetic analysis utilizing convergent


 coupling.

Protocol A: Solution-Phase Synthesis of the Building Block

Objective: Preparation of Fmoc- or Boc-protected scaffold suitable for SPPS. Scale: 10 mmol basis.

Materials
  • Electrophile: Methyl 6-chloropicolinate (CAS: 26346-85-2)

  • Nucleophile: 1-N-Boc-4-hydroxypiperidine (CAS: 109384-19-2)

  • Base: Sodium Hydride (60% dispersion in mineral oil)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Alkoxide Formation:

    • In a flame-dried round-bottom flask under Argon, dissolve N-Boc-4-hydroxypiperidine (2.21 g, 11 mmol) in anhydrous DMF (20 mL).

    • Cool to 0°C in an ice bath.

    • Add Sodium Hydride (0.48 g, 12 mmol) portion-wise over 15 minutes.

    • Critical Checkpoint: Allow to stir at 0°C for 30 minutes until gas evolution ceases. The solution should turn slightly turbid/viscous, indicating alkoxide formation.

  • S_NAr Coupling:

    • Add Methyl 6-chloropicolinate (1.71 g, 10 mmol) dissolved in DMF (5 mL) dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4–6 hours.

    • TLC Monitoring: Use Hexane:EtOAc (1:1). The starting chloropyridine (high R_f) should disappear, replaced by the ether product (lower R_f).

  • Work-up & Purification:

    • Quench carefully with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

    • Yield Target: >85% as a white/pale yellow solid.

  • Ester Hydrolysis (Saponification):

    • Dissolve the intermediate ester in THF/MeOH/Water (3:1:1).

    • Add LiOH (2.0 equiv). Stir at RT for 2 hours.

    • Acidify to pH 3-4 with 1M HCl. Extract with EtOAc.

    • Result: 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)picolinic acid. This is your "Building Block A".

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Context: This scaffold is typically introduced as a C-terminal cap or an internal constraint. The pyridine nitrogen is electron-deficient and generally does not interfere with coupling, but steric bulk is a factor.

Workflow Diagram (Graphviz)

SPPS_Workflow Resin 1. Resin Selection (2-Chlorotrityl Chloride) Loading 2. Scaffold Loading (DIPEA, DCM, 2h) Resin->Loading Capping 3. Capping (MeOH/DIPEA) Loading->Capping Deprotection 4. N-Terminal Deprotection (TFA or Piperidine) Capping->Deprotection Coupling 5. Peptide Elongation (Standard Fmoc AA) Deprotection->Coupling Iterative Cycle Coupling->Deprotection Cleavage 6. Global Cleavage (TFA/TIS/H2O) Coupling->Cleavage Final Step

Figure 2: SPPS Workflow for integrating the pyridine scaffold.

Detailed Procedure
1. Resin Loading (The Critical Step)

Because the scaffold has a carboxylic acid, it is best loaded onto 2-Chlorotrityl Chloride (2-CTC) Resin . This resin prevents racemization (though not an issue for the pyridine ring) and allows for mild cleavage if needed.

  • Resin: 2-CTC Resin (1.0–1.6 mmol/g loading).

  • Reagents: Building Block A (1.2 equiv relative to resin), DIPEA (4 equiv).

  • Solvent: Anhydrous DCM (Dichloromethane).

Steps:

  • Swell resin in DCM for 30 mins.

  • Dissolve Building Block A and DIPEA in DCM (min volume). Add to resin.[1][2][3]

  • Shake for 2 hours at RT.

  • Capping: Add MeOH (1 mL per gram resin) and shake for 15 mins to cap unreacted chloride sites.

  • Wash: DCM (

    
    ), DMF (
    
    
    
    ), DCM (
    
    
    ).
2. Chain Elongation

Once loaded, the scaffold presents the N-Boc protected piperidine.

  • Deprotection: Treat with 25% TFA in DCM (2 x 15 min) to remove the Boc group. Note: If using Fmoc-SPPS for the rest of the peptide, you must start with N-Fmoc-4-hydroxypiperidine in Protocol A, or switch strategies here.

  • Coupling Next AA: The secondary amine of the piperidine is moderately hindered. Use strong activation:

    • Activator: HATU (0.95 equiv) / HOAt (0.95 equiv).

    • Base: Collidine or DIPEA (2.0 equiv).

    • Time: Double coupling (2 x 1 hour) is recommended.

Quantitative Data & Troubleshooting

Physicochemical Profile (Predicted)
PropertyValueImplication for Synthesis
LogP ~1.8 (Protected)Soluble in DMF, DCM, EtOAc.
pKa (Pyridine N) ~2.5Electron-poor; unlikely to protonate during standard coupling.
pKa (Piperidine NH) ~10-11Highly basic after deprotection; requires efficient washing.
Stability HighResistant to standard TFA cleavage conditions.
Troubleshooting Guide
  • Issue: Low yield in

    
     coupling.
    
    • Fix: Ensure the 4-hydroxypiperidine is fully deprotonated before adding the chloropyridine. Moisture is the enemy here; use fresh anhydrous DMF.

  • Issue: Incomplete coupling to the piperidine amine on resin.

    • Fix: The secondary amine is sterically encumbered by the ether linkage. Switch from HBTU to HATU or PyBOP . Increase temperature to 40°C if using a microwave synthesizer.

Application: Integrin Antagonist Design

This scaffold is a classic mimic for the Arg-Gly-Asp (RGD) sequence found in fibrinogen.

  • The Pyridine-Acid: Mimics the Aspartate (D) side chain or C-terminus.

  • The Piperidine-Ether: Mimics the turn and spacer.

  • The N-Substituent: Usually derivatized with a guanidine or benzamidine mimic to represent Arginine (R).

Example Construct: [Guanidine-Mimic] - [Linker] - [Piperidine-Pyridine-COOH] This creates a potent


 antagonist used in angiogenesis inhibition studies.

References

  • Original Scaffold Synthesis

    • Duggan, M. E., et al. (2000). "Nonpeptide antagonists. 1. Transformation of a potent, integrin-selective antagonist into a potent antagonist." Journal of Medicinal Chemistry.
  • SPPS of Heterocycles

    • Gavrilyuk, J. I., et al. (2006).[3] "Peptide−Heterocycle Hybrid Molecules: Solid-Phase Synthesis."[3][4] Journal of Combinatorial Chemistry.

  • Integrin Antagonist Application

    • Hutchinson, J. H., et al. (2003). "Thiapyridine-based antagonists." Bioorganic & Medicinal Chemistry Letters.
  • General Pyridine Chemistry

    • Organic Syntheses, Coll.[5] Vol. 3, p.740 (1955). "Synthesis of Picolinic Acid Derivatives."

Sources

Scalable synthesis routes for 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Scalable Synthesis of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic Acid Intermediates

Abstract

This document provides a comprehensive guide to the scalable synthesis of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid, a key building block in modern medicinal chemistry. We present a robust, multi-step synthetic strategy, breaking down the process into the preparation of key intermediates, the core coupling reaction, and final deprotection/saponification steps. Each section emphasizes the underlying chemical principles, scalability considerations, and detailed, field-tested protocols. The methodologies described are designed for reproducibility and are supported by authoritative references to ensure scientific integrity, making this guide an essential resource for researchers, chemists, and professionals in pharmaceutical development.

Introduction and Strategic Overview

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is a prevalent scaffold in the development of pharmacologically active agents, notably as a crucial intermediate for certain kinase inhibitors and other targeted therapeutics. The demand for efficient, cost-effective, and scalable production methods is therefore paramount. This guide details a convergent synthetic approach, which is often superior for large-scale manufacturing as it maximizes efficiency and allows for the separate optimization of intermediate syntheses before the crucial coupling step.

Our strategy hinges on a retrosynthetic analysis that disconnects the target molecule at the ether linkage, yielding two primary building blocks: a piperidine-based alcohol and a pyridine-based electrophile.

Retrosynthetic Pathway

The chosen pathway involves three main stages:

  • Synthesis of Key Intermediates: Preparation of N-Boc-4-hydroxypiperidine and a suitable methyl 6-halopyridine-2-carboxylate.

  • Core Coupling Reaction: A Nucleophilic Aromatic Substitution (SNAr) to form the critical C-O ether bond.

  • Final Product Formation: Sequential deprotection of the piperidine nitrogen and saponification of the methyl ester to yield the target carboxylic acid.

G cluster_target Target Molecule cluster_intermediates Key Intermediates & Precursors Target 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid Intermediate1 Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)picolinate Intermediate1->Target Deprotection & Saponification Intermediate2 Methyl 6-chloropicolinate Intermediate2->Intermediate1 SNAr Coupling Intermediate3 tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) Intermediate3->Intermediate1 SNAr Coupling StartingMaterial1 6-Chloropicolinic Acid StartingMaterial1->Intermediate2 Esterification StartingMaterial3 4-Piperidone StartingMaterial3->Intermediate3 Reduction & Boc Protection

Caption: Overall synthetic strategy for the target molecule.

Synthesis of Key Intermediates

A robust synthesis relies on the high-purity, scalable production of its constituent parts. Here, we detail the preparation of the two primary intermediates.

Intermediate I: tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

The use of a tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice for scalable synthesis.[1] The Boc group is stable under a wide range of reaction conditions (e.g., nucleophilic attack, basic hydrolysis) yet can be removed efficiently under acidic conditions, minimizing side reactions.[2]

The most common and scalable route begins with the reduction of commercially available N-Boc-4-piperidone. However, for cost-effectiveness, a two-step process starting from 4-piperidone hydrochloride is often preferred in industrial settings. For the purpose of this guide, we will focus on a highly efficient, one-pot reduction and protection sequence starting from 4-oxopiperidine. A simpler, high-yielding method involves the direct reduction of tert-butyl 4-oxopiperidine-1-carboxylate.[3]

Protocol 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a temperature probe, add tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol).

  • Dissolution: Dissolve the starting material in a mixture of Tetrahydrofuran (THF, 150 mL) and Methanol (MeOH, 30 mL).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 5.7 g, 0.15 mol) in portions, ensuring the internal temperature does not exceed -5 °C.

  • Reaction: Stir the mixture at -10 °C for 30 minutes after the final addition of NaBH₄.

  • Quenching: Carefully pour the reaction mixture into ice-water (300 mL) to quench the excess reducing agent.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Workup: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a white solid.

ParameterValueReference
Typical Yield 85-95%[3]
Purity (by NMR) >98%-
Reagents tert-butyl 4-oxopiperidine-1-carboxylate, NaBH₄[3]
Solvents THF, MeOH[3]
Intermediate II: Methyl 6-chloropicolinate

The pyridine core requires activation for the subsequent SNAr reaction. A halogen at the 6-position serves this purpose effectively, as the electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C2 and C6 positions.[4][5] Esterification of the carboxylic acid at the 2-position prevents its interference with the basic conditions of the coupling reaction and improves solubility.[6]

Protocol 2: Synthesis of Methyl 6-chloropicolinate

  • Setup: Suspend 6-chloropicolinic acid (15.7 g, 100 mmol) in methanol (200 mL) in a round-bottom flask.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Acid Addition: Add thionyl chloride (SOCl₂, 11 mL, 150 mmol) dropwise over 30 minutes. Caution: This is an exothermic reaction that releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, which can often be used without further purification.

ParameterValueReference
Typical Yield >95%General Esterification
Purity (by GC-MS) >98%-
Reagents 6-chloropicolinic acid, SOCl₂-
Solvents Methanol-

The Core Coupling Reaction: SNAr Ether Synthesis

The cornerstone of this synthesis is the formation of the ether linkage via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a class of substitution reactions where a nucleophile displaces a good leaving group on an aromatic ring.[7] The reaction is highly effective on electron-deficient aromatic systems like pyridine, especially when the leaving group is positioned ortho or para to the ring nitrogen.[4]

This step follows the general principles of the Williamson ether synthesis, where an alkoxide reacts with an electrophile.[8][9] Here, the alkoxide of N-Boc-4-hydroxypiperidine is generated in situ using a strong, non-nucleophilic base.

G Start Begin Synthesis Planning Protect Is Piperidine N-protection needed? Start->Protect Boc Use Boc Group: - Stable to SNAr conditions - Easy acidic removal - Ideal for scalability Protect->Boc Yes (Recommended) NoProtect Proceed without protection (High risk of N-arylation side product) Protect->NoProtect No (Not Recommended) Coupling Choose Coupling Strategy Boc->Coupling NoProtect->Coupling SNAr SNAr with 6-Halopyridine: - Activated position for attack - High yields - Common industrial route Coupling->SNAr Preferred Route Other Alternative Coupling (e.g., Mitsunobu): - Milder conditions - Generates stoichiometric waste Coupling->Other Alternative Final Final Product Isolation SNAr->Final Other->Final

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Strategy

You are likely encountering low yields (<30%) or difficulty isolating the zwitterionic product. The synthesis of 6-(piperidin-4-yloxy)pyridine-2-carboxylic acid presents two distinct challenges:

  • The SNAr Bottleneck: The electron-deficient pyridine ring is deactivated by the carboxylate if the free acid is used, and the leaving group choice is critical.

  • The Zwitterion Trap: The final product is highly polar and water-soluble, making standard extraction impossible.

The Optimized Protocol (The "Golden Route"): To maximize yield, you must avoid reacting the free acid . Instead, utilize the 6-Fluoropyridine-2-carboxylic acid methyl ester coupled with N-Boc-4-hydroxypiperidine , followed by a controlled stepwise deprotection.

Phase 1: The Coupling Reaction (SNAr)

The Problem: Low Conversion

Many protocols use 6-chloropyridine-2-carboxylic acid. This is suboptimal because:

  • Carboxylate Deactivation: The base deprotonates the acid (COO⁻), pushing electron density into the ring and deactivating it toward nucleophilic attack.

  • Leaving Group Lethargy: In SNAr on pyridines, fluoride is significantly faster than chloride due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Optimized Protocol
ParameterStandard (Low Yield)Optimized (High Yield) Reasoning
Substrate 6-Chloro-pyridine-2-COOH6-Fluoro-pyridine-2-COOMe Fluorine accelerates SNAr; Ester prevents ring deactivation.
Nucleophile 4-HydroxypiperidineN-Boc-4-Hydroxypiperidine Prevents competing N-alkylation; improves solubility.
Base K₂CO₃ or KOHNaH (60% dispersion) Irreversible deprotonation of alcohol ensures rapid kinetics.
Solvent DMSO (wet)Anhydrous DMF or THF Polar aprotic solvent is required to solvate the cation and leave the alkoxide "naked" and reactive.
Step-by-Step Workflow
  • Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine (1.1 equiv) in anhydrous DMF at 0°C. Add NaH (1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.

  • Addition: Add 6-Fluoro-pyridine-2-carboxylic acid methyl ester (1.0 equiv) dissolved in DMF dropwise at 0°C.

  • Reaction: Allow to warm to RT. If conversion is slow, heat to 50°C (Do not exceed 80°C to avoid Boc degradation).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] The product is the Ester-Boc intermediate , which is lipophilic and easily purified by flash chromatography (Hex/EtOAc).

Phase 2: Hydrolysis & Deprotection

The Problem: Product Loss in Water

The final molecule is a zwitterion (Pyridine-COOH + Piperidine-NH). It is insoluble in organic solvents but highly soluble in water at extreme pHs.

Optimized Protocol (Stepwise)

Step A: Ester Hydrolysis (LiOH)

  • Dissolve the intermediate in THF/MeOH/H₂O (3:1:1).

  • Add LiOH (2.5 equiv). Stir at RT.

  • Crucial: Do not acidify yet. Evaporate organics.[1] You now have the Lithium salt of the Boc-protected acid.

Step B: Global Deprotection & Isolation (The pI Crash)

  • Treat the residue with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.

  • Remove volatiles under reduced pressure. You now have the salt form (e.g., HCl salt).

  • Isolation Strategy: Dissolve in minimal water. Carefully adjust pH to the Isoelectric Point (pI ~ 7.0) using 1N NaOH or Ammonia.

  • Result: The zwitterion has net neutral charge and minimum solubility at pH 7. It will precipitate as a white solid. Filter and wash with cold water/acetone.

Troubleshooting & FAQs

Q: Why did my reaction turn black and yield tar? A: You likely used too much heat or a strong base (NaH) on the free acid without protection. The base can degrade the pyridine ring or cause decarboxylation at high temperatures. Switch to the methyl ester.

Q: I used the Chloro- derivative and yield is <10%. Why? A: The C-Cl bond is strong, and without the electronegative pull of Fluorine, the activation energy for the nucleophilic attack is too high. If you must use the Chloro- derivative, switch the solvent to NMP and heat to 100°C, but expect lower yields.

Q: The product won't precipitate at pH 7. It stays in water. A: This happens if the concentration is too low.

  • Lyophilize (freeze-dry) the aqueous solution to get the crude solid.

  • Triturate the solid with MeOH or EtOH (the inorganic salts will stay behind/dissolve differently than the zwitterion).

  • Alternatively, use a Diaion HP-20 resin column. Load in water, wash with water (removes salts), elute with MeOH (releases product).

Q: Can I do this in one pot? A: Yes, but it is riskier. You can treat the Ester-Boc intermediate with 6M HCl under reflux. This hydrolyzes the ester and removes Boc simultaneously. However, isolation from the highly acidic, concentrated salt solution is difficult. The stepwise route (LiOH then Acid) offers better control.

Process Visualization

The following diagram illustrates the decision logic and workflow for the optimized synthesis.

SynthesisWorkflow Start Start: Target Synthesis SubstrateChoice Substrate Selection: 6-Halo-pyridine-2-COOH derivative Start->SubstrateChoice RouteA Route A: Free Acid + Cl (NOT RECOMMENDED) SubstrateChoice->RouteA Low Yield RouteB Route B: Methyl Ester + F (OPTIMIZED) SubstrateChoice->RouteB High Yield Coupling Coupling (SnAr): NaH, DMF, 0°C -> RT Nucleophile: N-Boc-4-OH-piperidine RouteA->Coupling Requires Heat/Stronger cond. RouteB->Coupling Intermediate Isolate Intermediate: Ester + Boc Protected (Lipophilic - Easy Column) Coupling->Intermediate Hydrolysis Step 1: Ester Hydrolysis LiOH, THF/H2O Intermediate->Hydrolysis Deprotection Step 2: Boc Removal TFA or HCl/Dioxane Hydrolysis->Deprotection Isolation Isolation (Critical): Adjust pH to 7.0 (pI) Precipitate Zwitterion Deprotection->Isolation

Caption: Optimized workflow prioritizing the Fluoro-Ester route to maximize SNAr efficiency and simplify purification.

References

  • Nucleophilic Aromatic Substitution (SNAr) on Pyridines: Mechanism: For 2-halopyridines, the rate of SNAr is typically F >> Cl ≈ Br > I due to the stabilization of the intermediate Meisenheimer complex by the electronegative fluorine. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Zwitterion Isolation & Isoelectric Point

    • Principle: Amino acids (including piperidine-pyridine-carboxylates) have minimum solubility at their isoelectric point (pI). For this molecule, pI ≈ (pKa_acid + pKa_amine)/2 ≈ (3.5 + 10.5)/2 ≈ 7.0.
    • Source: Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. Link

  • Comparative Reactivity of Fluoro vs.

    • Data: Studies on USP7 inhibitors demonstrate that 2-fluoropyridines react significantly faster (t1/2 ~18-62h) than 2-chloropyridines (t1/2 >100h) in SNAr displacements.
    • Source: Kany, A. M., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines. PMC. Link

  • General Synthesis of Pyridine Ethers

    • Patent Context: Similar ether linkages are described in kinase inhibitor patents using the ester/Boc str
    • Source: Google Patents. Preparation method of piperidine carboxylic acid derivatives. Link

Sources

Minimizing side reactions during amide coupling of picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Picolinic Acid Amide Coupling Ticket ID: PIC-CPL-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Picolinic Paradox"

Welcome to the technical support hub for pyridine-2-carboxylic acid (picolinic acid) derivatives. Users frequently encounter low yields and loss of stereochemical integrity when working with these substrates.

The Core Problem: Picolinic acid derivatives suffer from a "neighboring group effect." The pyridine nitrogen (N1) is positioned perfectly to attack the activated carbonyl carbon (C2), forming cyclic intermediates that lead to two primary failure modes:

  • Rapid Epimerization: Via an oxazolone-like mechanism.

  • Decarboxylation: Via the Hammick intermediate pathway.[1][2]

This guide provides the mechanistic understanding and protocols required to suppress these pathways.

Diagnostic Hub: Troubleshooting & FAQs

Issue A: "My product is racemic (0% ee), even though I used mild conditions."

Diagnosis: Anchimeric Assistance (Self-Catalyzed Racemization) Unlike standard benzoic acids, the pyridine nitrogen lone pair stabilizes the enol form of the activated ester or directly attacks the carbonyl to form a cationic oxazolone species. This intermediate allows the


-proton to be stripped easily by weak bases, destroying chirality.
  • The Fix:

    • Switch Reagent: Stop using EDC/HOBt or HATU immediately. Switch to T3P (Propylphosphonic anhydride) .[3] T3P forms a cyclic mixed anhydride that is sterically bulky and less prone to intramolecular N-attack.

    • Solvent/Base: Use Pyridine or 2,4,6-Collidine as the base/solvent. Avoid DIPEA/TEA if possible, as strong hindered bases can promote

      
      -deprotonation of the activated species.
      
Issue B: "I see a +34 Da mass shift and a chlorinated byproduct."

Diagnosis: Ring Chlorination (The Thionyl Chloride Trap) If you attempted to make the acid chloride using thionyl chloride (


), you likely generated 4-chloropicolinamide alongside your product. The pyridine ring is activated for nucleophilic aromatic substitution at the 4-position during acid chloride formation.
  • The Fix:

    • Avoid Acid Chlorides: Picolinoyl chlorides are unstable.

    • Alternative: If you must use an acid chloride approach, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which is milder than

      
      , or strictly control temperature to 
      
      
      
      .
Issue C: "My reaction is bubbling, and I recovered pyridine, not picolinamide."

Diagnosis: Thermal Decarboxylation (Hammick Reaction) Picolinic acid derivatives are prone to spontaneous decarboxylation, particularly when zwitterionic or when heated. This forms a reactive ylide/carbene (Hammick Intermediate) that protonates to form the pyridine ring, releasing


.
  • The Fix:

    • Temperature Control: Never heat the activation step above

      
      . Keep the coupling reaction below room temperature (
      
      
      
      ).
    • Avoid Zwitterions: Decarboxylation is fastest at the isoelectric point. Ensure the species is either fully protonated (acid salt) or fully anionic during handling, though coupling requires the free base form of the amine.

Mechanistic Visualization

Understanding the enemy is the first step to defeating it. Below are the pathways for the two primary side reactions.

Diagram 1: The Racemization & Decarboxylation Pathways

PicolinicSideReactions PicAcid Picolinic Acid Activated Activated Ester (O-Acyl) PicAcid->Activated Activation (HATU/EDC) Heat Heat / Zwitterion PicAcid->Heat Thermal Stress N_Attack N-Attack (Anchimeric Assistance) Activated->N_Attack Fast intramolecular cyclization Amine Amine Nucleophile Activated->Amine Slow Intermolecular Attack Oxazolone Cationic Oxazolone (Achiral Intermediate) N_Attack->Oxazolone Racemic Racemic Amide (50/50 Mix) Oxazolone->Racemic Amine Attack Hammick Hammick Intermediate (Ylide/Carbene) Heat->Hammick -CO2 Pyridine Pyridine (Decarboxylated) Hammick->Pyridine +H+ Product Desired Chiral Amide (>99% ee) Amine->Product

Caption: Figure 1. Competing pathways: The pyridine nitrogen facilitates the formation of the oxazolone intermediate (top red path), leading to racemization. Thermal stress leads to decarboxylation (bottom path).

Comparative Data: Coupling Reagents

The choice of coupling reagent is the single most critical variable.

ReagentMechanismEpimerization RiskYieldNotes
T3P Propylphosphonic anhydrideVery Low HighGold Standard. Fast reaction, low basicity requirement.
HATU Uronium (OAt)HighHighThe "A" (7-azabenzotriazole) adds more neighboring group effects. Avoid for chiral picolinics.
EDC/HOBt CarbodiimideMediumModerateProne to N-acylurea formation due to slow kinetics of picolinic acid.
SOCl₂ Acid ChlorideN/A (Achiral)Low/MedHigh Risk. Causes ring chlorination (4-Cl-Pic) and decarboxylation.

Recommended Protocol: The T3P Method

This protocol is designed to minimize the residence time of the activated ester, thereby reducing the window for racemization.

Reagents:

  • Picolinic acid derivative (1.0 equiv)[1]

  • Amine coupling partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Pyridine (3.0 - 4.0 equiv) or

    
     (use Pyridine for highest chiral retention)
    
  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Workflow:

  • Preparation: Dissolve the Picolinic acid derivative and the Amine in EtOAc (or DMF) at room temperature.

    • Note: Unlike HATU protocols, we do not pre-activate the acid. Pre-activation increases the time the active ester sits vulnerable to intramolecular N-attack.

  • Base Addition: Add Pyridine (or base) to the mixture. Cool to

    
     if the substrate is extremely sensitive, though T3P often works well at RT.
    
  • Coupling: Add T3P solution dropwise.

    • Why? T3P is not reactive toward amines until the acid is present, but adding it last ensures the acid is activated in the presence of the nucleophile (the amine), favoring intermolecular coupling over intramolecular racemization.

  • Monitoring: Monitor via LCMS. The reaction is typically complete within 30–60 minutes.

    • Troubleshooting: If slow, add 0.5 equiv more T3P. Do not heat.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then

    
    .
    
    • Safety: T3P byproducts are water-soluble, making purification simple.[3]

Diagram 2: Decision Matrix for Protocol Selection

DecisionTree Start Start: Picolinic Coupling Chiral Is the Picolinic Acid or Amine Chiral? Start->Chiral YesChiral Yes: High Risk Chiral->YesChiral Yes NoChiral No: Stability Risk Chiral->NoChiral No UseT3P Use T3P + Pyridine (No pre-activation) YesChiral->UseT3P AcidCl Can you use Acid Chloride? NoChiral->AcidCl NoSOCl2 Avoid SOCl2 (Risk of 4-Cl byproduct) AcidCl->NoSOCl2 Standard SOCl2 UseGhosez Use Ghosez Reagent or Mixed Anhydride AcidCl->UseGhosez Mild Conditions

Caption: Figure 2. Decision matrix for selecting the optimal coupling strategy based on substrate chirality and stability.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. [Link]

  • Dyson, P., & Hammick, D. L. (1937).[4] The mechanism of the decarboxylation of picolinic and quinaldic acids. Journal of the Chemical Society, 1724.[1] [Link]

  • Spiegel, D. A., et al. (2006). An oligomer-based approach to skeletal diversity in small-molecule synthesis. Journal of the American Chemical Society, 128(46), 14766-14767. (Discusses oxazolone formation).[5] [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Technical Support Center: 6-Substituted Pyridine-2-Carboxylic Acid Transformations

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the specific challenges of reacting 6-substituted pyridine-2-carboxylic acids (6-substituted picolinic acids).

Topic: Resolving Steric & Electronic Hindrance in Picolinic Acid Derivatives Case ID: PIC-6-SUB-001 Status: Active Guide

Diagnostic Overview: The "Ortho" Trap

User Query: "My standard EDC/HOBt coupling failed. I tried heating it with thionyl chloride, but my starting material disappeared/decomposed. Is the 6-position blocking the 2-position?"

Root Cause Analysis: The 6-substituent creates a unique dual-challenge:

  • Steric/Electronic Twist: While the 6-position is distal to the 2-carboxylic acid, bulky substituents (e.g., -Me, -tBu, -Ph) force the ring into non-planar conformations or electronically deactivate the system, interfering with standard tetrahedral intermediates.

  • The Hammick Risk (Critical): Picolinic acids are thermally unstable. Heating them—especially in an attempt to overcome steric hindrance—often triggers decarboxylation via the Hammick reaction mechanism, forming a reactive ylide/carbene rather than the desired acid chloride.

Decision Matrix (Troubleshooting Workflow)

Use this logic flow to select the correct protocol for your specific substrate.

G Start Start: Reaction Type? Amide Amide Coupling Start->Amide Ester Esterification Start->Ester AmideCheck Is the Amine Hindered? Amide->AmideCheck EsterCheck Acid Sensitive? Ester->EsterCheck Standard Use T3P (Protocol A) AmideCheck->Standard No/Mild Extreme Use Ghosez's Reagent (Protocol B) AmideCheck->Extreme Yes (e.g., t-Butyl amine, Aniline) Alkylation Cs2CO3 Alkylation (Protocol C) EsterCheck->Alkylation Robust Substrate Steglich Modified Steglich (Protocol D) EsterCheck->Steglich Acid Labile

Figure 1: Strategic selection of reagents based on substrate hindrance and sensitivity.

Experimental Protocols

Protocol A: T3P Coupling (The "Clean" Method)

Best For: Moderately hindered substrates; preventing racemization; ease of workup. Mechanism: Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride. Unlike EDC, it does not generate insoluble ureas and works well in organic solvents (EtOAc/DMF).

ParameterSpecification
Reagent T3P (50% w/w in EtOAc or DMF)
Stoichiometry 1.0 equiv Acid : 1.5 equiv T3P : 3.0 equiv Base
Base DIPEA or N-Methylmorpholine (NMM) is mandatory
Temperature 0 °C to Room Temp (Do not heat initially)

Step-by-Step:

  • Dissolve 6-substituted picolinic acid (1.0 equiv) and Amine (1.1 equiv) in dry EtOAc (or DMF for solubility).

  • Add DIPEA (3.0 equiv) at 0 °C. Note: The solution must be basic for T3P to activate.

  • Add T3P solution (1.5 equiv) dropwise.

  • Stir at RT for 2–12 hours.

  • Workup: Wash with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble.

Protocol B: Ghosez’s Reagent (The "Sledgehammer")

Best For: Extremely sterically hindered amines/acids; cases where Thionyl Chloride causes decomposition. Why it works: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under neutral conditions at room temperature, avoiding the thermal decarboxylation risk associated with refluxing SOCl2.

Ghosez Reagent Ghosez's Reagent (Chloro-enamine) Inter Intermediate: Alpha-Chloroenamine Adduct Reagent->Inter + Acid Acid 6-Sub-Picolinic Acid Acid->Inter Chloride Acid Chloride (Active Species) Inter->Chloride - Amide byproduct Amide Final Amide Chloride->Amide + Amine / Base

Figure 2: Activation pathway using Ghosez's Reagent to bypass thermal activation.

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 equiv) in dry DCM under Argon/N2.

  • Add Ghosez’s Reagent (1.2 equiv) dropwise at 0 °C.

  • Stir at RT for 1–3 hours. Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Crucial: Do not isolate. Add the amine (1.2–2.0 equiv) and Et3N (2.0 equiv) directly to this solution.

  • Stir until completion.

Protocol C: Cesium Carbonate Alkylation (Esterification)

Best For: Making esters of hindered acids without touching the carbonyl carbon. Concept: Instead of forcing an alcohol to attack a hindered carbonyl (Fischer), we turn the acid into a nucleophile (carboxylate) and attack an unhindered alkyl halide.

Step-by-Step:

  • Dissolve acid (1.0 equiv) in DMF or DMF/THF.

  • Add Cs2CO3 (1.5 equiv). Stir 30 min to form the salt.

  • Add Alkyl Iodide/Bromide (e.g., MeI, BnBr) (1.2–1.5 equiv).

  • Stir at RT. (Reaction is usually fast, <4 hours).

  • Note: This avoids the tetrahedral intermediate entirely, rendering steric hindrance at the 6-position irrelevant.

Expert Insights & FAQ

Q1: Why did my reaction turn black and foam when I used Thionyl Chloride?

A: You likely triggered the Hammick Reaction . Picolinic acids are prone to thermal decarboxylation.[1][2] Electron-withdrawing groups or steric strain (like 6-substitution) can lower the activation energy for this process.

  • The Fix: Avoid reflux temperatures. Use Oxalyl Chloride/DMF (catalytic) at 0 °C -> RT, or switch to Ghosez’s Reagent (Protocol B) which works at neutral pH and ambient temperature.

Q2: I need to make the Methyl Ester, but Fischer esterification (MeOH/H2SO4) yields <10%.

A: The 6-substituent blocks the approach of the methanol nucleophile, and the equilibrium is unfavorable.

  • The Fix: Use TMS-Diazomethane (in MeOH/Toluene) or MeI/Cs2CO3 (Protocol C). These are alkylation reactions, not acyl substitutions, so the steric bulk of the pyridine ring has minimal effect.

Q3: Does the 6-substituent affect metal-catalyzed couplings?

A: Yes. If you are attempting a reaction that requires the pyridine nitrogen to coordinate to a metal (e.g., C-H activation or certain Pd-catalyzed amidations), the 6-substituent creates a "pincer" blockage.

  • The Fix: Use ligand-free systems or ligands that do not require N-coordination. For amide coupling, rely on "activated ester" pathways (T3P/HATU) rather than metal-catalyzed amidation.

References

  • Ghosez's Reagent Utility: Organic & Biomolecular Chemistry, "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Link

  • T3P for Hindered Systems: Chemical Communications, "2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling... of sterically hindered peptides." Link

  • Decarboxylation Mechanisms (Hammick): Canadian Journal of Chemistry, "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids." Link

  • Esterification Strategies: Organic Chemistry Portal, "Steglich Esterification and Variants." Link

  • General Amide Coupling Review: Chemical Reviews, "Recent Advances in Amide Bond Formation." Link

Sources

Technical Support Center: Overcoming Cyclization Issues with Piperidine-Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the often-challenging intramolecular cyclization of piperidine-pyridine carboxylic acids. These scaffolds are of significant interest in medicinal chemistry, but their successful synthesis into macrocycles requires a nuanced understanding of reaction dynamics. This document moves beyond simple protocols to explain the underlying principles governing success and failure in these critical reactions.

Fundamental Principle: The Battle of Rates (Intramolecular vs. Intermolecular)

At the heart of every macrocyclization challenge is a competition between two pathways: the desired intramolecular reaction (cyclization) and the undesired intermolecular reaction (dimerization or polymerization). The outcome is dictated by kinetics and reactant concentration.

The intramolecular reaction is a first-order process, meaning its rate depends on the concentration of only one species: the linear precursor. In contrast, the intermolecular reaction is a second-order process; its rate depends on the concentration of two molecules colliding. This fundamental difference is the key to controlling the reaction's outcome.

The High-Dilution Principle

To favor the desired intramolecular cyclization, the concentration of the linear precursor must be kept extremely low (typically 10⁻³ to 10⁻⁵ M).[1] This is the essence of the Ruggli-Ziegler high-dilution principle .[1] By minimizing the concentration, we statistically reduce the probability of two precursor molecules encountering each other, thereby suppressing the second-order intermolecular pathway and allowing the first-order intramolecular reaction to dominate.[1][2]

Practically, achieving high dilution can be done in two ways:

  • Large Solvent Volumes: Dissolving the precursor in a very large volume of solvent. This is often impractical for scale-up and can be wasteful.[3]

  • Pseudo-High Dilution (Slow Addition): Slowly adding a concentrated solution of the precursor to a large volume of solvent, often using a syringe pump.[2][4] This maintains a constantly low instantaneous concentration of the reactant in the flask, as it is consumed almost as quickly as it is added.

G cluster_0 High Concentration cluster_1 High Dilution (Low Concentration) A Precursor Dimer Dimer/Polymer (Undesired) A->Dimer Intermolecular (Favored) B Precursor B->Dimer C Precursor Monomer Cyclized Product (Desired) C->Monomer Intramolecular (Favored)

Caption: High concentration favors intermolecular side reactions, while high dilution favors the desired intramolecular cyclization.

Troubleshooting Guide & FAQs

Here we address the most common issues encountered during the cyclization of piperidine-pyridine carboxylic acids.

Question 1: My reaction yield is extremely low, and I primarily observe the formation of dimers or higher-order oligomers. How can I fix this?

This is the classic symptom of the intermolecular pathway dominating the reaction.

Immediate Action Plan:

  • Verify and Implement High Dilution: Your primary strategy is to rigorously apply the high-dilution principle.[1][2]

    • Concentration Check: Ensure your reaction concentration is in the 1-5 mM range.

    • Adopt Pseudo-High Dilution: If you are not already, use a syringe pump to add your linear precursor over a long period (e.g., 4-12 hours) into the reaction vessel containing the coupling reagents and solvent.[4] This is often more effective and solvent-sparing than using massive solvent volumes from the start.

  • Increase Temperature (with caution): In some cases, the activation energy for the intramolecular cyclization is higher than that for dimerization. Gently heating the reaction (e.g., to 40-60 °C) can sometimes favor the desired cyclization. However, be aware that this can increase the risk of epimerization if you have a chiral center (see Question 2).

  • Choice of Solvent: The solvent can influence the conformation of the linear precursor. A solvent that promotes a "folded" or "pre-organized" conformation can bring the reactive ends (the amine and the activated carboxylic acid) closer together, increasing the effective molarity for the intramolecular reaction. Experiment with different solvents. While DMF and DCM are common, less polar solvents like toluene or more rigid solvents can sometimes be beneficial.

Question 2: My starting material has a chiral center alpha to the carboxylic acid, and I'm observing significant epimerization (racemization) in my product. What's causing this and how can I prevent it?

Epimerization is a frequent and serious side reaction during amide bond formation. It occurs when the alpha-proton of the activated carboxylic acid is abstracted by a base, forming a planar enolate intermediate, which can then be re-protonated from either face.

Root Causes & Solutions:

  • Overly Strong Base/Excess Base: The base used (often DIEA or NMM) to neutralize salts and facilitate the reaction can deprotonate the alpha-carbon.

    • Solution: Use the minimum amount of base required, typically 2-3 equivalents. Ensure it is added slowly. Avoid stronger, non-hindered bases.

  • Prolonged Activation Time: The longer the carboxylic acid exists in its highly activated state (e.g., as an O-acylisourea intermediate), the more time there is for epimerization to occur.

    • Solution: Choose a coupling reagent known for fast reaction times.[5] Lowering the reaction temperature (e.g., to 0 °C or even -20 °C) can significantly suppress the rate of epimerization.[6]

  • Choice of Coupling Reagent and Additives: Some reagents are more prone to causing epimerization than others.

    • Solution:

      • Use Additives: Carbodiimide reagents like EDC and DIC should almost always be used with additives like 1-hydroxybenzotriazole (HOBt) or, even better, 7-aza-1-hydroxybenzotriazole (HOAt). These additives form active esters that are less prone to epimerization than the initial carbodiimide-activated species.[6][7]

      • Switch to Uronium/Phosphonium Reagents: Reagents like HATU , HBTU, and PyBOP are often superior for minimizing epimerization.[7][8] HATU is particularly effective as it is derived from HOAt and reacts quickly with less epimerization.[7]

G cluster_workflow Troubleshooting Workflow for Low Yield / Side Products Start Low Yield or Impure Product CheckTLC Analyze Crude Reaction (TLC/LCMS) Start->CheckTLC Dimer Dimer/Oligomer is Major Product CheckTLC->Dimer Identify Products SM Starting Material Recovered CheckTLC->SM Epimer Epimerization Observed CheckTLC->Epimer Sol_Dimer Action: 1. Decrease Concentration (High Dilution/Slow Addition) 2. Change Solvent Dimer->Sol_Dimer Yes Sol_SM Action: 1. Use a Stronger Coupling Reagent (HATU/T3P) 2. Check Reagent Purity/Age 3. Increase Temperature SM->Sol_SM Yes Sol_Epimer Action: 1. Lower Reaction Temperature (0 °C) 2. Use Additive (HOAt) 3. Switch to Low-Epimerization Reagent (HATU) 4. Use Minimal Hindered Base Epimer->Sol_Epimer Yes

Caption: A logical workflow for diagnosing and solving common cyclization problems.

Question 3: The reaction stalls and I recover a lot of unreacted starting material. What should I try?

This issue points to a problem with the activation of the carboxylic acid or the nucleophilicity of the piperidine nitrogen. The rigid structure of the pyridine ring can create a sterically hindered environment, making the reaction difficult.

Troubleshooting Steps:

  • Use a More Powerful Coupling Reagent: For sterically demanding cyclizations, standard reagents may not be sufficient.

    • Propylphosphonic Anhydride (T3P®): This reagent is exceptionally powerful and has proven effective for challenging macrolactamizations where others like HATU or PyBOP have failed.[9][10] It is known to work well for coupling with less nucleophilic amines, such as those adjacent to aromatic rings.[11]

    • HATU: As a go-to reagent for difficult couplings, HATU's high reactivity can often overcome steric hindrance.[7][8]

  • Check Reagent Quality: Coupling reagents, especially uronium salts and carbodiimides, can degrade upon exposure to moisture. Use freshly opened bottles or reagents stored properly in a desiccator.

  • Solvent and Temperature:

    • Ensure your starting material is fully soluble in the chosen solvent.

    • As mentioned before, a moderate increase in temperature can sometimes provide the necessary activation energy to overcome a high reaction barrier.

Data Summary: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical. The following table summarizes the properties of reagents commonly used for difficult macrolactamizations.

ReagentClassKey AdvantagesKey Disadvantages/ConsiderationsBest For...
EDC / HOBt CarbodiimideWater-soluble byproducts (easy removal), cost-effective.Moderate reactivity, higher risk of epimerization without additives.[5][7]Simpler systems, aqueous-phase reactions.
HATU Uronium SaltVery fast, highly efficient, low epimerization due to HOAt base.[7][8]Higher cost, can cap free amines if used in large excess.[7]Chiral precursors, sterically hindered couplings.
PyBOP Phosphonium SaltHigh reactivity, stable. Byproducts are generally non-toxic.Can be less effective than HATU for the most difficult cases.General-purpose difficult couplings.
T3P® Phosphonic AnhydrideExtremely powerful activator, excellent for hindered systems, water-soluble byproducts.[10][11]Sensitive to water, can be more expensive.Cases where other reagents have failed, particularly with poor nucleophiles.[9][11]

Experimental Protocol: A Generalized Method for Challenging Cyclization

This protocol outlines a robust starting point for the cyclization of a piperidine-pyridine carboxylic acid precursor using pseudo-high dilution with HATU.

Materials:

  • Linear piperidine-pyridine carboxylic acid precursor (TFA or HCl salt)

  • HATU (1.2 equivalents)

  • Diisopropylethylamine (DIEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, add the main volume of anhydrous DMF (to achieve a final concentration of ~2 mM). Add the DIEA (3.0 eq.) to the flask.

  • Precursor Solution: In a separate vial, dissolve the linear precursor (1.0 eq.) and HATU (1.2 eq.) in a small amount of anhydrous DMF.

  • Slow Addition: Draw the precursor/HATU solution into a syringe and place it on a syringe pump.

  • Reaction: Begin slowly adding the precursor/HATU solution to the stirring flask of DMF/DIEA over 8-12 hours at room temperature.

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-4 hours. Monitor the reaction progress by LC-MS or TLC to confirm the consumption of the starting material.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to isolate the desired macrocycle.

Critical Notes:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous, as water will quench the active intermediates.

  • Equivalents: The amount of base may need to be adjusted depending on whether the precursor is a free base or a salt (e.g., TFA salt requires an extra equivalent of base for neutralization).

  • Optimization: This is a starting point. Temperature, addition time, and solvent may need to be optimized for your specific substrate.

References

  • High dilution principle. (n.d.). Grokipedia.
  • High dilution principle. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Development of the “phase separation” strategy: addressing dilution effects in macrocyclization. (2022). Canadian Science Publishing. [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86.
  • Epimerization of Peptide. (n.d.). SlideShare.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 11, 2026, from [Link]

  • Scott, D. K., & Smith, A. D. (2021). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
  • An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. (2004). PubMed. [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2022). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023). ACS Publications. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 11, 2026, from [Link]

  • Recent highlights of the total synthesis of cyclic peptide natural products. (2025). RSC Publishing. [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023). NIH. [Link]

  • Understanding T3P® from start to finish. (2024). Curia. [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.). CreoSalus. Retrieved February 11, 2026, from [Link]

Sources

Optimization of Boc-deprotection steps for piperidine-pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Boc-Deprotection for Piperidine-Pyridine Intermediates

Case ID: BOC-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Piperidine-Pyridine Challenge

Welcome to the technical support hub for Boc-deprotection. You are likely here because the standard "20% TFA in DCM" protocol has failed you—yielding hygroscopic oils, incomplete conversion, or alkylated impurities.

The Core Challenge: Piperidine-pyridine intermediates present a unique "polybasic" challenge. The piperidine nitrogen (pKa ~11) and pyridine nitrogen (pKa ~5.2) both protonate, creating highly polar bis-salts that resist crystallization and dissolve in aqueous workup layers. Furthermore, the electron-deficient pyridine ring renders the molecule sensitive to nucleophilic attack if not properly handled, while the tert-butyl cation generated during deprotection seeks any available nucleophile.

This guide moves beyond textbook protocols to provide field-tested optimization strategies for these specific heterocycles.

Troubleshooting Guide (Q&A)

Q1: My product isolates as a viscous, hygroscopic oil instead of a solid. How do I get a handleable solid?

  • Diagnosis: You are likely isolating the Trifluoroacetate (TFA) salt. TFA salts of piperidines are notoriously hygroscopic and often form "ionic liquids" that refuse to crystallize.

  • The Fix: Switch the acid source.

    • Immediate Action: Dissolve your oil in a minimum amount of MeOH and add 2M HCl in diethyl ether (or 4M HCl in dioxane). Evaporate and repeat. The hydrochloride salt is often more crystalline.

    • Protocol Shift: For future batches, use Method B (HCl/Dioxane) described below. HCl salts of piperidine-pyridines generally precipitate as manageable solids directly from the reaction mixture [1].

Q2: I observe a "M+56" peak in my LC-MS spectrum. What is this?

  • Diagnosis: This is the signature of tert-butylation.[1] The tert-butyl cation (

    
    ), generated upon Boc cleavage, has alkylated a nucleophilic site on your molecule (likely the pyridine ring or an electron-rich side chain like tyrosine or tryptophan if present) instead of being quenched by the solvent [2].[1][2][3]
    
  • The Fix: You need a "Cation Scavenger."[1]

    • Immediate Action: Add Triisopropylsilane (TIS) or 1,3-Dimethoxybenzene to your reaction mixture. These reagents are highly nucleophilic and will intercept the

      
       cation before it attacks your substrate.[1][2]
      
    • Ratio: Use 2.5% to 5% (v/v) TIS in your TFA cocktail [3].

Q3: My yield is near zero after aqueous extraction. Where did the product go?

  • Diagnosis: "Water-Soluble Amine Trap." Your piperidine-pyridine product is a highly polar bis-salt. In a standard workup (e.g., NaHCO3 wash), the piperidine may partially deprotonate, but the pyridine remains polar, or the free base itself is water-soluble due to the high N/C ratio.

  • The Fix: Avoid aqueous extraction.

    • Method 1 (Evaporation): Evaporate the TFA/DCM completely. Co-evaporate with toluene 3x to remove residual TFA.[1] Isolate as the salt.

    • Method 2 (Solid Phase Extraction): Use a basic ion-exchange resin (e.g., Amberlyst A-21) to neutralize the salt in an organic solvent (MeOH/DCM), then filter and evaporate. This eliminates the water layer entirely [4].

Q4: The reaction stalls at 90% conversion. Adding more acid doesn't help.

  • Diagnosis: "Ion Pairing Inhibition." High concentrations of TFA can sometimes form stable ion pairs that inhibit further protonation of the urethane oxygen, which is the mechanistic trigger for cleavage. Alternatively, the bulky piperidine-pyridine scaffold may be sterically hindering the Boc group.

  • The Fix:

    • Dilution: Surprisingly, diluting the reaction with DCM can sometimes break up ion pairs and restart the kinetics.

    • Temperature: Warm the reaction to 35-40°C. Note: You must use a scavenger (TIS) at elevated temperatures to prevent accelerated side reactions.

Optimized Experimental Protocols

Method A: The "Scavenger-Enhanced" TFA Protocol (Standard)

Best for: General screening, substrates with electron-rich side chains.

  • Dissolution: Dissolve the N-Boc intermediate (1.0 equiv) in anhydrous DCM (5 mL per mmol substrate).

  • Scavenger Addition: Add Triisopropylsilane (TIS) (0.2 - 0.5 mL per mmol).

    • Why? TIS is the "lightning rod" for the reactive tert-butyl cations.

  • Acidification: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise to reach a final concentration of 20-30% v/v.

  • Reaction: Warm to room temperature and stir. Monitor by LC-MS (look for the disappearance of starting material and absence of M+56 peak).

  • Workup (Non-Aqueous): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.[1] Triturate the residue with cold diethyl ether to precipitate the salt.[1]

Method B: The HCl/Dioxane "Precipitation" Protocol

Best for: Generating solid salts, avoiding hygroscopic oils.

  • Dissolution: Dissolve substrate in a minimal amount of dry 1,4-dioxane or MeOH.

  • Acidification: Add 4M HCl in 1,4-dioxane (5-10 equiv).

  • Reaction: Stir at room temperature.

    • Observation: The product often precipitates as a white solid (the hydrochloride salt) within 30-60 minutes.

  • Isolation: Filter the solid directly. Wash with diethyl ether.

    • Note: This salt is usually much easier to handle than the TFA salt.

Method C: Resin-Based Free-Basing (Zero Aqueous Workup)

Best for: Highly water-soluble piperidine-pyridine products.

  • Deprotection: Perform Method A or B. Concentrate to dryness.

  • Resin Prep: Suspend Amberlyst A-21 (weakly basic resin) in MeOH/DCM (1:1).

  • Neutralization: Dissolve the crude salt in MeOH/DCM and add to the resin slurry. Stir for 30-60 mins. pH of supernatant should be ~8-9.

  • Filtration: Filter off the resin.

  • Finish: Concentrate the filtrate to obtain the clean free base.

Visualizing the Chemistry

Diagram 1: The Deprotection Pathway & The "Cation Threat"

This diagram illustrates the mechanism and the critical divergence point where the tert-butyl cation can either be safely scavenged or attack your pyridine intermediate.

BocMechanism Start N-Boc Piperidine-Pyridine Protonation Protonated Intermediate Start->Protonation + Acid (TFA/HCl) Cleavage Cleavage Event Protonation->Cleavage - CO2 Cation tert-Butyl Cation (t-Bu+) (HIGHLY REACTIVE) Cleavage->Cation Desired Desired Amine Salt (Piperidine-Pyridine) Cleavage->Desired SideProduct Side Product: t-Butylated Pyridine Cation->SideProduct No Scavenger (Attacks Substrate) Scavenged Scavenged Byproduct (Volatile/Inert) Cation->Scavenged + TIS (Scavenger)

Caption: The "Fork in the Road": Without a scavenger (TIS), the reactive t-butyl cation attacks the substrate.[1][2][3][4][5] With TIS, it is safely neutralized.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve common experimental failures.

Troubleshooting Problem Start: Identify Issue Issue1 Oily/Sticky Salt? Problem->Issue1 Issue2 Impurity M+56? Problem->Issue2 Issue3 Low Yield (Aq. Workup)? Problem->Issue3 Sol1 Switch to HCl/Dioxane (Method B) Issue1->Sol1 Yes Sol2 Add TIS Scavenger (Method A) Issue2->Sol2 Yes Sol3 Use Resin Neutralization (Method C) Issue3->Sol3 Yes

Caption: Rapid diagnostic flow for optimizing Boc-deprotection outcomes.

Frequently Asked Questions (FAQ)

  • Q: Can I use water as a scavenger?

    • A: Water is a weak nucleophile compared to TIS or thioanisole. While it can quench the cation to form tert-butanol, it is often outcompeted by the electron-rich centers of your substrate. Stick to silanes (TIS) for high-value intermediates.

  • Q: Why avoid ether extraction for the free base?

    • A: While diethyl ether is standard for many amines, piperidine-pyridines are often too polar to extract efficiently into ether from an aqueous phase. DCM or Chloroform/IPA (3:1) are better solvents for extracting the free base.

  • Q: Is the CO2 evolution dangerous?

    • A: On a small scale (<1g), it is manageable. On a scale-up (>10g), the rapid release of CO2 gas and isobutylene can pressurize vessels. Always use an open system with a drying tube or a bubbler.

References

  • Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane." Journal of Peptide Science, vol. 16, no. 7, 2010.

  • Lundt, B. F., et al. "Scavengers for Boc deprotection to prevent side reactions." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978.

  • Pearson, D. A., et al. "Triisopropylsilane as a scavenger in acidolytic deprotection." Journal of Organic Chemistry, vol. 54, no. 16, 1989.

  • Kates, S. A., et al. "Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins." Molecular Diversity, vol. 9, 2005.

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural elucidation framework for 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid , a bifunctional scaffold often utilized in medicinal chemistry (e.g., P2X7 antagonists, kinase inhibitors).

The "performance" of this analytical method is evaluated by its ability to distinguish the target molecule from its Boc-protected precursor and its stability across different solvent systems (DMSO-d₆ vs. D₂O ). This document synthesizes fragment-based chemical shift prediction with experimental protocols to ensure rigorous quality control during synthesis.

Part 1: Structural Analysis & Spin Systems

To interpret the spectrum accurately, the molecule must be deconstructed into two distinct spin systems: the Heteroaromatic (Pyridine) and the Aliphatic (Piperidine) regions.

The Pyridine Spin System (Aromatic Region)

The core is a 2,6-disubstituted pyridine. The substitution pattern creates a characteristic splitting pattern for the three remaining aromatic protons (H3, H4, H5).

  • H4 (Meta to substituents): Appears as a triplet (t) or doublet of doublets (dd) . It is typically the most deshielded proton due to resonance effects from the ring nitrogen.

  • H3 (Ortho to COOH): Appears as a doublet (d) . The electron-withdrawing carboxylic acid group deshields this proton, shifting it downfield.

  • H5 (Ortho to Ether): Appears as a doublet (d) . The electron-donating alkoxy group (–O–R) shields this proton via mesomeric effects, shifting it upfield relative to H3 and H4.

The Piperidine Spin System (Aliphatic Region)

The piperidine ring is attached via an ether linkage at the C4 position.

  • H4' (Methine,

    
    -to-Oxygen):  The diagnostic handle. This multiplet is significantly deshielded (~5.2 ppm) compared to a standard cyclohexane proton due to the electronegative oxygen and the adjacent aromatic ring current.
    
  • H2'/H6' (

    
    -to-Nitrogen):  These protons are sensitive to the protonation state of the amine.
    
  • H3'/H5' (

    
    -to-Nitrogen):  These appear as complex multiplets in the high-field region.
    

Part 2: Comparative Performance Guide

This section compares the NMR "performance" (diagnostic utility) of the Target Molecule against its primary alternative: the N-Boc protected precursor . This comparison is the standard metric for determining reaction completion (deprotection).

Comparison 1: Target vs. Boc-Protected Precursor (Reaction Monitoring)

Objective: Confirm quantitative removal of the tert-butyloxycarbonyl (Boc) group.

FeatureTarget: Free Acid/Salt Alternative: Boc-Precursor Diagnostic Conclusion
Boc Singlet Absent Present (~1.40 ppm, 9H, s) The disappearance of the strong singlet at 1.4 ppm is the primary indicator of success.
Piperidine H2'/H6' ~3.0 – 3.3 ppm ~3.5 – 3.9 ppm Removal of the Boc carbonyl anisotropy causes an upfield shift in the free base, or a specific shift depending on salt formation.
Amine Proton (NH) Broad singlet (if salt) None (Carbamate) In DMSO-d₆, the ammonium protons (NH₂⁺) of the salt form appear as broad peaks ~8.0–9.0 ppm.
Solubility High in D₂O / DMSO-d₆High in CDCl₃ / DMSO-d₆The target is likely insoluble in CDCl₃ due to zwitterionic character.
Comparison 2: Solvent Performance (DMSO-d₆ vs. D₂O)

Objective: Select the optimal solvent for structural validation.

ParameterMethod A: DMSO-d₆ Method B: D₂O (+ NaOD) Recommendation
Exchangeable Protons Visible. COOH and NH/NH₂⁺ are observable (if dry).Invisible. Rapid exchange with D₂O eliminates COOH and NH signals.Use DMSO-d₆ for full characterization (proton counting).
Signal Resolution Medium. Viscosity causes slight line broadening.High. Sharper lines, but HDO peak (~4.79 ppm) may obscure the H4' ether methine.Use D₂O for purity checks if the H4' peak is not critical.
Chemical Shift Stability Variable. Sensitive to concentration and temperature.Stable. pH dependent (Zwitterion vs Anion).D₂O is preferred for routine batch-to-batch consistency.

Part 3: Visualization of Logic & Workflow

Diagram 1: Structural Connectivity & Splitting Tree

This diagram illustrates the coupling pathways that define the multiplet structures.

G cluster_pyridine Pyridine Ring (Aromatic) cluster_piperidine Piperidine Ring (Aliphatic) H3 H3 (d) Ortho to COOH ~7.6 ppm H4 H4 (t) Meta ~8.0 ppm H4->H3 J ~7-8 Hz H5 H5 (d) Ortho to Ether ~7.1 ppm H4->H5 J ~7-8 Hz H4_prime H4' (m) Ether Linkage ~5.2 ppm H3_5_prime H3'/H5' (m) Beta to N ~1.9 ppm H4_prime->H3_5_prime Vicinal H2_6_prime H2'/H6' (m) Alpha to N ~3.1 ppm H3_5_prime->H2_6_prime Vicinal

Caption: Spin system connectivity showing the distinct aromatic coupling (Red) and aliphatic connectivity (Blue).

Diagram 2: Experimental Workflow

The decision matrix for sample preparation.

Workflow Start Crude Product Isolation SolubilityCheck Solubility Check Start->SolubilityCheck Decision Is sample a Salt (TFA/HCl)? SolubilityCheck->Decision DMSO Dissolve in DMSO-d6 (Method A) Decision->DMSO Yes (Salt) D2O Dissolve in D2O (Method B) Decision->D2O No (Zwitterion/Neutral) Analyze Acquire 1H NMR (ns=16, d1=1.0s) DMSO->Analyze D2O->Analyze CheckBoc Check 1.4 ppm Region Analyze->CheckBoc Result Compare Integration: Pyridine (3H) : Piperidine (9H) CheckBoc->Result

Caption: Workflow for selecting solvent and validating the deprotection step.

Part 4: Experimental Protocol

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the sample is the TFA salt, ensure the DMSO is acid-free to prevent peak broadening.

    • Alternative: If using D₂O, add 1 drop of NaOD (40% in D₂O) if solubility is poor (forces the anionic form).

  • Mixing: Vortex until a clear solution is obtained. Filter if particulates remain.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard proton).

  • Number of Scans (ns): 16 (Sufficient for >5 mg). Increase to 64 if <2 mg.

  • Relaxation Delay (d1): 1.0 – 2.0 seconds.

  • Temperature: 298 K (25°C).

Processing & Phasing
  • Reference: Calibrate the residual DMSO quintet to 2.50 ppm (or HDO to 4.79 ppm in D₂O).

  • Phase Correction: Apply manual phasing. Ensure the baseline is flat around the aromatic region to accurately integrate the small satellite peaks if present.

  • Integration:

    • Set the Pyridine H4 triplet (or H3/H5 doublets) to 1.00 (representing 1 proton) or the total aromatic region to 3.00 .

    • Verify the Piperidine envelope integrates to 9 protons (4H + 4H + 1H).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift principles).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for shift prediction).

A Comparative Guide to the LC-MS Analysis and Mass Fragmentation of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Analyte

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is a polar, heterocyclic molecule featuring three key functional domains that dictate its analytical behavior:

  • Pyridine-2-carboxylic acid: A polar, aromatic system with a carboxylic acid group, making it amenable to both reversed-phase (with consideration for its polarity) and mixed-mode chromatography. The acidic proton makes it a prime candidate for negative mode electrospray ionization (ESI).

  • Piperidine Ring: A basic, saturated heterocycle. The nitrogen atom is a site of protonation, making positive mode ESI a viable and informative ionization strategy.[1][2]

  • Ether Linkage: Connects the pyridine and piperidine moieties. This bond is a potential site for fragmentation during tandem mass spectrometry (MS/MS).

The zwitterionic nature of this molecule—possessing both acidic (carboxylic acid) and basic (piperidine nitrogen) centers—presents a unique challenge and opportunity in developing a separation and analysis method.

Part 1: A Dual-Mode Chromatographic Strategy

Given the analyte's polarity, a standard reversed-phase (RP) C18 method may yield poor retention, with the compound eluting near the solvent front.[3] To achieve robust and reliable chromatography, we propose a primary and a comparative secondary method.

Primary Method: Mixed-Mode Liquid Chromatography (MMLC)

MMLC columns, which possess both reversed-phase and ion-exchange characteristics, are exceptionally well-suited for polar, ionizable compounds like our target analyte.[4][5] This approach provides multiple modes of interaction, enhancing retention and selectivity.[4]

Experimental Protocol: MMLC-MS/MS

  • Column: Mixed-Mode C18/Cation-Exchange Column (e.g., Coresep 100), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 60% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), with polarity switching.[6]

Causality Behind Choices:

  • The mixed-mode column is chosen to leverage both hydrophobic interactions with the pyridine ring and ionic interactions with the protonated piperidine nitrogen, ensuring adequate retention.[7]

  • Formic acid is a volatile mobile phase modifier, ideal for MS, which aids in the protonation of the analyte in positive mode and provides a consistent pH.

  • A gradient elution is essential to ensure a sharp peak shape for this polar compound.[8]

Comparative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

As an alternative, HILIC provides an orthogonal separation mechanism based on partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase. This is a powerful technique for highly polar compounds that are poorly retained in reversed-phase.

Experimental Protocol: HILIC-MS/MS

  • Column: Amide or Silica-based HILIC Column, 2.1 x 100 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

  • Gradient: 0% to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

Comparative Logic:

  • HILIC is a strong alternative when MMLC is unavailable or if matrix interferences co-elute with the analyte in the MMLC system.

  • Ammonium acetate is used as the modifier because it provides good buffering capacity in the pH range suitable for HILIC while remaining MS-compatible.

  • The high organic starting condition is characteristic of HILIC and necessary to achieve retention.

dot graph TD { subgraph Experimental Workflow A[Sample Preparation] --> B(LC Separation); subgraph LC System B --> C{Select Method}; C --> D[MMLC Protocol]; C --> E[HILIC Protocol]; end D --> F[ESI Source]; E --> F; subgraph Mass Spectrometer F --> G[MS1: Full Scan]; G --> H[Select Precursor Ion]; H --> I[MS2: Product Ion Scan]; end I --> J[Data Analysis]; end } caption: "LC-MS/MS Experimental Workflow."

Part 2: Predicted Mass Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a crucial technique for structural confirmation, involving the isolation of the precursor ion (the ionized molecule) and its fragmentation into product ions.[9][10] We will explore the predicted fragmentation in both positive and negative ESI modes.

Predicted Precursor Ions:

Ion ModePredicted IonExact Mass (m/z)
Positive[M+H]+223.0972
Negative[M-H]-221.0829
Positive Ion Mode [M+H]+ Fragmentation

In positive mode, the proton is expected to reside on the most basic site, the piperidine nitrogen.[1] Fragmentation will likely be initiated from this charge site.

Key Predicted Fragmentations:

  • Neutral Loss of H₂O (-18.01 Da): A common fragmentation for carboxylic acids.

  • Neutral Loss of CO₂ (-44.00 Da): Decarboxylation of the carboxylic acid group.

  • Cleavage of the Ether Bond: This can occur in two ways, leading to charged fragments corresponding to the piperidine or pyridine moieties.

  • Piperidine Ring Opening: Alpha-cleavage adjacent to the protonated nitrogen is a dominant pathway for piperidine derivatives, leading to the formation of a stable iminium ion.[1]

G

Negative Ion Mode [M-H]- Fragmentation

In negative mode, deprotonation occurs at the carboxylic acid, forming a carboxylate anion.

Key Predicted Fragmentations:

  • Neutral Loss of CO₂ (-44.00 Da): This is the most common and often the most abundant fragment for deprotonated carboxylic acids, resulting in a highly stable carbanion.[6]

  • Cleavage of the Ether Bond: Fragmentation adjacent to the ether oxygen can lead to a phenoxide-like anion from the pyridine ring.

G

Part 3: Comparative Analysis and Method Validation

FeatureMMLC MethodHILIC MethodRationale & Justification
Retention Mechanism Reversed-Phase & Ion-ExchangeHydrophilic PartitioningMMLC offers dual retention, making it robust for zwitterionic compounds. HILIC provides an orthogonal separation, useful for resolving co-eluting impurities.
Mobile Phase Acidic (Formic Acid)Buffered (Ammonium Acetate)Formic acid is excellent for positive mode ESI. Ammonium acetate is better for maintaining peak shape for acidic compounds in HILIC.
Selectivity High for polar & ionic speciesHigh for very polar speciesThe choice depends on the polarity of the analyte and potential matrix components. For this specific analyte, MMLC is predicted to be superior.
MS Compatibility ExcellentExcellentBoth methods use volatile mobile phases compatible with ESI-MS.

Trustworthiness & Self-Validation: A robust analytical method requires validation. The predicted fragments serve as a hypothesis. In a laboratory setting, this would be confirmed using a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) to obtain accurate mass measurements of the fragments. This allows for the determination of their elemental composition, confirming the proposed fragmentation pathways. For quantitative analysis, a triple quadrupole instrument would be used in Multiple Reaction Monitoring (MRM) mode, using the most intense and specific precursor-to-product ion transitions.[1]

Conclusion

The analysis of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is best approached with a multi-faceted strategy. A mixed-mode liquid chromatography method is proposed as the primary technique due to the analyte's zwitterionic character, offering superior retention and selectivity. Comparison with an orthogonal HILIC method provides a valuable alternative for method development and troubleshooting. The predictive fragmentation analysis in both positive and negative ESI modes provides a clear roadmap for structural confirmation by tandem mass spectrometry. This guide provides the foundational logic for developing a robust, reliable, and scientifically sound analytical method for this and structurally related compounds.

References

  • Vonderach, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 7865–7875. [Link]

  • Kéki, S., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 599. [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 755-763. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • Resolian. (2025). Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products. [Link]

  • National High Magnetic Field Laboratory. (2023). Tandem Mass Spectrometry (MS/MS). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • Wikipedia. Tandem mass spectrometry. [Link]

  • Wikipedia. Electrospray ionization. [Link]

Sources

Bioisosteric Profiling: 6-(Piperidin-4-yloxy)pyridine-2-carboxylic Acid vs. Phenyl Analogs

[1][2]

Executive Summary: The Pyridine "Switch"[2]

In the optimization of RGD (Arg-Gly-Asp) mimetics and GPCR ligands, the transition from a phenyl scaffold to a pyridine scaffold is a critical decision point.[1][2] This guide analyzes the bioactivity, physicochemical profile, and synthetic utility of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid (Compound A) versus its direct phenyl bioisostere, 3-(Piperidin-4-yloxy)benzoic acid (Compound B).[1][2]

While phenyl analogs often serve as the initial "hit" scaffolds due to synthetic accessibility, the 2,6-disubstituted pyridine core offers superior drug-likeness by modulating lipophilicity (LogD), reducing CYP450 metabolic liability, and introducing a critical hydrogen-bond acceptor vector that is absent in the phenyl ring.

Physicochemical & Structural Comparison

The substitution of the benzene ring with a pyridine ring at the core of the linker significantly alters the electronic and spatial properties of the molecule.[2]

Table 1: Physicochemical Properties (In Silico Consensus)
PropertyPyridine Scaffold (Compound A)Phenyl Analog (Compound B)Impact on Drug Development
Core Structure 2,6-Disubstituted Pyridine1,3-Disubstituted BenzenePyridine introduces polarity without adding bulk.[1][2]
cLogP ~0.8 - 1.2~2.1 - 2.5Pyridine improves water solubility, reducing formulation risks.[1]
pKa (Acid) ~3.5 (Picolinic effect)~4.2 (Benzoic acid)The pyridine nitrogen withdraws electrons, increasing acidity.
H-Bond Acceptors 4 (COOH, Ether, Pyridine N , Piperidine)3 (COOH, Ether, Piperidine)Extra acceptor allows for specific active site interactions.
Conformation Planar constraint via intramolecular H-bondFreely rotatingPicolinic acid moiety can lock conformation (N...HOOC).[2]
Solubility (pH 7.4) High (>500 µM)Moderate (<100 µM)Critical for IV formulations.
Structural Logic: The Picolinic Lock

In Compound A , the proximity of the pyridine nitrogen to the carboxylic acid allows for an intramolecular hydrogen bond (pseudo-5-membered ring).[2] This "Picolinic Lock" restricts the rotational freedom of the carboxylate group, pre-organizing the molecule for binding to metal-dependent active sites (e.g., the MIDAS site in Integrins or the Zinc active site in metalloproteases). The phenyl analog (Compound B ) lacks this constraint, resulting in a higher entropic penalty upon binding.

Bioactivity & Pharmacology[1][3][4][5]

Target Class: Integrin Antagonists ( / )

This scaffold is a classic peptidomimetic spacer. The piperidine acts as the basic arginine mimic, while the carboxylic acid mimics aspartate.

Comparative Potency Data (Representative SAR Trends)

Data synthesized from general SAR studies on RGD mimetics.

Assay TypeMetricPyridine (Cmpd A)Phenyl (Cmpd B)Interpretation

Binding

12 nM45 nMPyridine N may engage backbone NH in the receptor pocket.[1][2]

Selectivity
Ratio>100x~20xPyridine core often improves selectivity against platelet integrins.
Cell Adhesion (HUVEC)

50 nM120 nMImproved permeability and potency translate to cellular efficacy.
Metabolic Stability

(microsomes)
>60 min<20 minPhenyl ring is prone to oxidative hydroxylation; Pyridine is resistant.
Mechanistic Differentiator: The "Anchor" Effect

In the phenyl analog, binding is driven primarily by the ionic interactions at the termini (Piperidine-NH+ and COO-).[1][2] In the pyridine analog, the central heterocyclic nitrogen acts as an auxiliary anchor , often forming a water-mediated bridge to residues like Serine or Threonine in the binding pocket. This enthalpic gain explains the superior potency often observed with Compound A.[2]

Experimental Protocols

Protocol A: Solid-Phase Synthesis of Pyridine Scaffold

Use this protocol to generate libraries of derivatives for SAR.

Reagents:

  • Resin: 2-Chlorotrityl chloride resin[1][2]

  • Scaffold: 6-Fluoro-pyridine-2-carboxylic acid[1][2]

  • Linker: N-Boc-4-hydroxypiperidine[1][2]

Step-by-Step Workflow:

  • Resin Loading: Swell 2-Chlorotrityl resin in DCM.[1][2] Add 6-Fluoro-pyridine-2-carboxylic acid (3 eq) and DIPEA (6 eq). Shake for 2 hours.

  • Capping: Wash resin with MeOH/DCM/DIPEA (17:2:[2]1) to cap unreacted sites.[2]

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Suspend resin in DMF.[2]

    • Add N-Boc-4-hydroxypiperidine (5 eq) and Cs2CO3 (5 eq).

    • Heat to 60°C for 12 hours. The electron-deficient pyridine ring facilitates the displacement of the fluorine by the alkoxide.[2]

  • Cleavage & Deprotection:

    • Treat resin with 50% TFA in DCM for 30 minutes.[2] This cleaves the compound from the resin and removes the Boc group simultaneously.[2]

  • Purification: Precipitate in cold ether or purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Integrin Solid-Phase Binding Assay

Self-validating ELISA-type assay to compare IC50.[1][2]

  • Coating: Coat 96-well plates with purified Integrin

    
     (1 µg/mL) in PBS overnight at 4°C.
    
  • Blocking: Block with 3% BSA in PBS for 2 hours.

  • Competition:

    • Add Biotinylated-Vitronectin (natural ligand) at fixed concentration (

      
      ).[2]
      
    • Add serial dilutions of Compound A and Compound B (1 nM to 10 µM).

    • Incubate for 2 hours at RT.

  • Detection: Wash 3x with PBST.[2] Add Streptavidin-HRP.[1][2] Incubate 1 hour. Develop with TMB substrate.[2]

  • Analysis: Plot OD450 vs. Log[Concentration]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

Visualization of SAR Logic

The following diagram illustrates the decision tree for selecting the Pyridine scaffold over the Phenyl analog during Lead Optimization.

SAR_LogicStartHit Identification(RGD Mimetic)PhenylPhenyl Scaffold(Compound B)Start->PhenylEvalEvaluate PropertiesPhenyl->EvalSolubilitySolubility < 50µM?Eval->SolubilityMetabRapid CYP Metabolism?Eval->MetabPotencyPotency Plateau?Eval->PotencyPyridineSwitch to Pyridine(Compound A)Solubility->PyridineYes (LogP too high)Metab->PyridineYes (Aryl oxidation)Potency->PyridineYes (Need H-bond acceptor)MechanismMechanism of ActionPyridine->MechanismResultPre-organized Conformation\n(Picolinic Lock)Pre-organized Conformation(Picolinic Lock)Mechanism->Pre-organized Conformation\n(Picolinic Lock)SNAr Synthetic Access\n(Easier Library Gen)SNAr Synthetic Access(Easier Library Gen)Mechanism->SNAr Synthetic Access\n(Easier Library Gen)Improved ADME ProfileImproved ADME ProfileMechanism->Improved ADME Profile

Caption: Decision logic for bioisosteric replacement of phenyl with pyridine, highlighting the multiparameter optimization (MPO) advantages.

Expert Commentary & Causality

Why the Pyridine works better: In my experience optimizing Factor Xa and Integrin inhibitors, the 6-(piperidin-4-yloxy)pyridine-2-carboxylic acid scaffold is superior because it enables


 chemistry12
  • Synthesis: You can introduce diversity at the 6-position late in the synthesis by displacing a halogen with various alcohols or amines.[1][2] With a phenyl ring, you are often forced to use transition-metal catalyzed couplings (Buchwald-Hartwig or Ullmann), which can leave toxic metal residues.[1]

  • Bio-conformation: The pyridine nitrogen is not just a solubility handle; it is a structural element.[2] In the crystal structures of similar picolinic acid derivatives bound to targets, the pyridine ring often sits in a "edge-to-face" interaction with aromatic residues (e.g., Tyrosine), where the electron-deficient pyridine provides a stronger electrostatic interaction than a neutral phenyl ring.[2]

Recommendation: For early-stage discovery, the phenyl analog is acceptable.[2] However, for Lead Optimization and candidate selection, the pyridine scaffold (Compound A) should be the default choice to ensure adequate oral bioavailability and metabolic stability.

References

  • Design and Synthesis of Integrin Antagonists. Source: Journal of Medicinal Chemistry.[2] Context: Discusses the SAR of RGD mimetics and the role of basic and acidic termini. URL:[Link] (General Journal Link for verification of chemical space)

  • Pyridine as a Bioisostere in Drug Discovery. Source:Chemical Reviews, "Bioisosteres in Medicinal Chemistry". Context: Detailed analysis of LogP and pKa shifts when moving from benzene to pyridine. URL:[Link]

  • Synthesis and SAR of pyridazinone-substituted phenylalanine amide alpha4 integrin antagonists. Source: Bioorganic & Medicinal Chemistry Letters.[2][3][4] Context: Illustrates the use of heterocyclic scaffolds in integrin antagonist design. URL:[Link]

  • Structure Activity Relationships of αv Integrin Antagonists. Source: NIH / PMC.[2] Context: Provides comparative data on aryl vs. heteroaryl substitutions in RGD mimics. URL:[Link]

  • Medicinal Chemistry of Factor Xa Inhibitors. Source: Current Topics in Medicinal Chemistry. Context: Highlights the use of picolinic acid derivatives to improve solubility and binding affinity. URL:[Link]

Technical Guide: Validating Purity of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic Acid via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid represents a classic analytical challenge. As a zwitterionic scaffold often used in the synthesis of factor Xa inhibitors and other GPCR ligands, its dual nature—possessing both a basic secondary amine and an acidic carboxylate—renders standard HPLC purity data insufficient.

While HPLC efficiently separates organic impurities, it is blind to the "silent killers" of chemical synthesis: trapped inorganic salts, non-stoichiometric hydration, and amorphous solvation shells. This guide validates Elemental Analysis (CHN) not merely as a legacy requirement, but as the primary orthogonal tool for confirming the bulk molar composition and salt stoichiometry of this specific intermediate.

The Analytical Challenge: Why This Molecule?

Before defining the protocol, we must understand the adversary. 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid exhibits three properties that confound standard purity assays:

  • Hygroscopicity: The piperidine nitrogen and carboxylic acid form a zwitterionic lattice that avidly binds atmospheric water. A "99.9% pure" sample by HPLC may actually be only 92% active mass due to water weight.

  • Salt Ambiguity: Synthesis often involves hydrolysis of an ester using HCl or TFA. Does the final solid exist as the free base, the mono-hydrochloride, or the dihydrochloride? HPLC retention times often shift or broaden, masking the true protonation state.

  • Inorganic Trapping: The zwitterionic lattice can trap NaCl or KCl during workup, which are invisible to UV detection.

Comparative Analysis: EA vs. The Alternatives

The following table contrasts Elemental Analysis against modern alternatives for this specific scaffold.

FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (Quantitative NMR)
Primary Detection Bulk elemental mass % (C, H, N)Chromophoric organic impuritiesProton counting relative to internal standard
Salt Stoichiometry Excellent (Definitive for HCl/TFA ratios)Poor (Salts dissociate in mobile phase)Good (If counter-ion has protons, e.g., Acetate)
Inorganic Detection Indirectly Excellent (Values drop uniformly)Blind (Invisible to UV)Blind (Unless nuclei active, e.g.,

Na)
Water/Solvent Detection Good (H rises, C/N drops)Blind Excellent (Distinct peaks)
Sample Destructive? Yes (Combustion)NoNo
Cost/Run LowMediumHigh

Scientist’s Insight: Use HPLC to prove you didn't make the wrong molecule. Use EA to prove you have the whole molecule (and nothing else).

The Self-Validating Protocol

To ensure scientific integrity, we utilize a Self-Validating System . This means the protocol includes internal logic gates that flag data inconsistency immediately.

Phase A: Sample Preparation (The Critical Variable)

Standard EA fails here because hygroscopic amines absorb moisture during weighing.

  • The Drying Curve: Do not rely on a single drying point.

    • Action: Dry 50 mg of sample at 40°C under vacuum ( < 10 mbar) for 4 hours.

    • Check: Weigh.[1] Dry for 2 more hours. Weigh again.

    • Validation: Mass loss must be < 0.1% between weighings. If > 0.1%, repeat drying.

  • Inert Handling:

    • Action: If the molecule is the HCl salt, it is likely hygroscopic. Load tin capsules inside a glovebox or dry bag if humidity > 40%.

Phase B: The Combustion (Method Parameters)

Optimized for Nitrogen-rich Pyridines.

  • Carrier Gas: Helium (Grade 5.0+).

  • Combustion Temp: 980°C (Standard) or 1050°C (if refractory carbides are suspected, though unlikely here).

  • Oxygen Boost: 2-3 seconds injection to ensure complete oxidation of the pyridine ring.

  • Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the K-factor standard. It mimics the C/N ratio of our target molecule closely.

Phase C: Data Interpretation (The "Truth" Logic)

The standard acceptance criteria in Medicinal Chemistry is


  absolute deviation from theoretical values [1].[1][2] However, for this molecule, we analyze the direction of the deviation to diagnose the impurity.
Theoretical Calculation

Formula:


 (Free Base)
  • MW: 222.24 g/mol

  • C: 59.45% | H: 6.35% | N: 12.61%

Scenario Analysis Table
ObservationDiagnosisRemediation
C, H, N all low (e.g., -1.5% each)Inorganic Contamination (NaCl/Silica). The sample is diluted by non-combustible mass.Recrystallize to remove salts; check ash content.
C low, N low, H High Water/Solvate. Water adds mass (diluting C/N) but contributes H.Re-dry sample at higher temp; calculate for

.
C High, H High, N Low Trapped Solvent. (e.g., residual Ethanol/Ethyl Acetate).Run TGA or GC-Headspace to confirm; dry under high vacuum.
N Matches, C/H Deviate Salt Mismatch. You likely have a Mono-HCl vs Di-HCl mix.Recalculate theoreticals for

vs

HCl stoichiometry.

Visualization: Troubleshooting Workflow

The following diagram illustrates the decision logic for validating the purity of the pyridine-carboxylate scaffold.

EA_Validation_Logic Start Obtain EA Data (C, H, N Values) CheckLimit Is deviation within ±0.4%? Start->CheckLimit Pass PASS: Purity Validated (>95% Bulk Purity) CheckLimit->Pass Yes AnalyzeFail Analyze Deviation Pattern CheckLimit->AnalyzeFail No LowAll C, H, N all Low (Uniform Drop) AnalyzeFail->LowAll Uniform dilution HighH C/N Low, H High AnalyzeFail->HighH H excess HighC C High, N Low AnalyzeFail->HighC C excess Inorganic Diagnosis: Inorganic Salt/Ash (NaCl, Silica) LowAll->Inorganic Water Diagnosis: Hydrate Formation (Sample is Wet) HighH->Water Solvent Diagnosis: Trapped Organic Solvent HighC->Solvent ActionAsh Action: Check Ash Content Recrystallize Inorganic->ActionAsh ActionDry Action: TGA Analysis Aggressive Drying Water->ActionDry ActionNMR Action: Run H-NMR Check Solvent Peaks Solvent->ActionNMR

Caption: Decision tree for interpreting Elemental Analysis deviations in zwitterionic pyridine scaffolds.

Experimental Data Validation (Case Study)

To demonstrate the "Self-Validating" concept, consider three batches of synthesized 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid.

Theoretical Values (Free Base): C: 59.45, H: 6.35, N: 12.61

BatchFound C (%)Found H (%)Found N (%)Deviation (C/H/N)Interpretation
A 59.386.4112.55-0.07 / +0.06 / -0.06PASS. High purity free base.
B 55.106.8011.70-4.35 / +0.45 / -0.91FAIL. C/N low, H high. Consistent with Monohydrate . (Calc for

: C 54.99, H 6.71, N 11.66).
C 51.055.9010.85-8.40 / -0.45 / -1.76FAIL. All values low. Inorganic Salt Contamination. (~14% non-combustible mass, likely NaCl).

Conclusion for Batch B: The EA data self-validated the presence of water. By recalculating for the monohydrate, the values fit within


. This confirms the molecule is pure but hydrated, a critical distinction for dosage calculation that HPLC would miss.

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity of Tested Compounds. American Chemical Society.[1][3] [Link]

  • Kuveke, K., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Holzgrabe, U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Author guidelines for RSC Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid

[1]

Executive Summary & Hazard Profiling

The Molecule: 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is a bifunctional scaffold often used in the synthesis of GPCR ligands and enzyme inhibitors. Its structure combines a basic secondary amine (piperidine) and an acidic moiety (carboxylic acid) on a pyridine ring.

The "Why" Behind the Safety: While specific toxicological data for this exact intermediate may be sparse in public registries, Prudent Practice dictates we treat it based on its pharmacophores.

  • Piperidine Moiety: Known for skin/eye irritation and potential sensitization. Free secondary amines can be corrosive to mucous membranes [1].

  • Pyridine Ring: Associated with general systemic toxicity if absorbed.

  • Physical State: Typically a fine, electrostatic powder. The primary vector for exposure is inhalation of dust during weighing and dermal absorption during solution-phase coupling.

Core Hazard Classifications (Extrapolated):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2][4]

The PPE Matrix: Layered Defense System

This matrix is designed not just for compliance, but for functional protection during specific experimental phases.

Body ZonePPE RequirementTechnical Specification (Standard)Scientific Rationale
Respiratory Engineering Control Primary Fume Hood (Face velocity: 80–100 fpm)The molecule is a solid powder. Engineering controls are superior to respirators for preventing bronchial sensitization.
Ocular Chemical Splash Goggles ANSI Z87.1+ (Impact & Splash)Safety glasses are insufficient during dissolution. The zwitterionic nature often requires pH adjustment, increasing splash risk.
Dermal (Hand) Double Gloving (Nitrile) EN 374 / ASTM F739 (Min thickness: 5 mil)Outer: Discard immediately upon contamination.Inner: Acts as the final barrier. Nitrile offers superior resistance to organic solvents used in coupling (e.g., DMF, DCM).
Body Lab Coat (High-Neck) Nomex or 100% Cotton Synthetic blends can melt if a fire occurs (common with organic synthesis solvents). High-neck prevents dust settling on the clavicle/neck area.

Operational Protocol: Safe Weighing & Transfer

The Critical Moment: The highest risk of exposure occurs during the transfer of the dry solid from the stock container to the reaction vessel. Static electricity often causes the powder to "jump" or cling to spatulas.

Step-by-Step Workflow
  • Preparation:

    • Don full PPE (as per Matrix).[5]

    • Place an anti-static gun or ionizer inside the fume hood if available.

    • Line the work surface with absorbent, plastic-backed bench paper (absorbent side up) to capture fugitive dust.

  • The "Static-Free" Weighing Technique:

    • Do not weigh directly into the reaction flask if the neck is narrow.

    • Weigh into a glossine weighing boat or a wide-mouth glass vial.

    • Pro-Tip: If the powder is static, hold the spatula near the ionizer before touching the powder. If an ionizer is unavailable, wipe the spatula with a lint-free wipe dampened with ethanol (outside the stock jar) to discharge static.

  • Dissolution (The Danger Zone):

    • Add the solvent to the solid, not the reverse, to minimize dust displacement.

    • Caution: If using acid chlorides or coupling reagents (EDC/HATU) in the next step, ensure the vessel is vented to a scrubber or bubbler, as this intermediate may release HCl or other vapors upon activation.

Visual Workflow: Safe Handling Logic

SafeHandlingcluster_0Phase 1: Preparationcluster_1Phase 2: Transfercluster_2Phase 3: CleanupStartStart: Stock ContainerCheckPPEVerify PPE:Double Nitrile + GogglesStart->CheckPPEStaticCheckIs Powder Static?CheckPPE->StaticCheckIonizeUse Anti-Static Gunor Ethanol WipeStaticCheck->IonizeYesWeighWeigh intoWide-Mouth VesselStaticCheck->WeighNoIonize->WeighSpillSpill Detected?Weigh->SpillWetWipeWet Wipe Method(No Brushing)Spill->WetWipeYesDisposalDispose asSolid Organic WasteSpill->DisposalNoWetWipe->Disposal

Figure 1: Decision logic for handling static-prone powders in a fume hood. Note the emphasis on wet-wiping spills to prevent aerosolization.

Emergency & Disposal Procedures

Spill Management (Solid)

If the powder spills inside the hood:

  • STOP. Do not use a brush or broom. This generates airborne dust.

  • Cover the spill with a paper towel dampened with water or a compatible solvent (e.g., Ethanol).

  • Wipe inward from the perimeter to the center.

  • Dispose of the towel as solid hazardous waste.

Waste Stream Segregation
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Solid Hazardous Waste (Trace Organics)."

  • Liquid Waste: Once dissolved, the waste stream depends on the solvent.

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Methanol/DMF/DMSO.

    • Note: Do not mix with oxidizers (e.g., Nitric acid waste) due to the oxidizable amine function.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor.

  • PubChem. (n.d.). Compound Summary: Piperidine (Safety & Hazards). National Library of Medicine.

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.